molecular formula C13H18ClN3O B1453498 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide CAS No. 1015856-12-8

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Numéro de catalogue: B1453498
Numéro CAS: 1015856-12-8
Poids moléculaire: 267.75 g/mol
Clé InChI: GGKCCVBOTPESQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-16-6-8-17(9-7-16)12(13(15)18)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKCCVBOTPESQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Abstract

This document provides a comprehensive technical framework for the in vitro characterization of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide, a novel chemical entity with structural motifs suggesting potential activity at G-protein coupled receptors (GPCRs) or monoamine transporters. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, cascading workflow designed for maximal insight and data integrity. We will proceed from broad, unbiased screening to focused, mechanism-defining assays, with each step informing the next. The protocols herein are designed as self-validating systems, incorporating requisite controls to ensure the trustworthiness and reproducibility of the findings.

Part 1: Foundational Characterization and Target Identification

The initial phase of characterization for a novel compound is twofold: first, to establish a viable concentration range by assessing cytotoxicity, and second, to cast a wide net for potential biological targets through broad panel screening. This de-risks the project early by identifying any overt cellular toxicity and provides the first clues to the compound's mechanism of action.

Initial Cytotoxicity Assessment

Before investigating specific mechanisms, it is critical to determine the concentration range at which 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide exhibits cytotoxic effects. This ensures that subsequent functional assays are conducted at sub-toxic concentrations, where observed effects can be attributed to specific target interactions rather than general cellular health decline. The HEK293 cell line is chosen for its robustness and widespread use in pharmacological studies, making it a suitable baseline.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (0.1% DMSO) and untreated controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability) and plot the results as a function of compound concentration to determine the CC₅₀ (Concentration of 50% Cytotoxicity).

Compound ConcentrationMean Absorbance (570 nm)Standard Deviation% Viability (Normalized)
Vehicle Control1.2540.088100%
1 nM1.2490.09199.6%
10 nM1.2580.085100.3%
100 nM1.2310.09598.2%
1 µM1.1980.07995.5%
10 µM0.8760.06569.8%
100 µM0.2340.03118.7%
Broad Target Screening: Receptor Binding Profile

The structural elements of the compound, specifically the 4-methylpiperazine moiety, are prevalent in ligands for aminergic GPCRs and transporters. Therefore, the most efficient next step is an unbiased screen against a large panel of known receptors, channels, and transporters. This approach, often outsourced to specialized CROs, rapidly identifies primary targets and potential off-target liabilities. A common choice is a radioligand binding assay panel.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis compound_prep Compound Dilution (e.g., 10 µM final) incubation Incubation (Compound + Receptor + Radioligand) compound_prep->incubation assay_prep Assay Plate Preparation (Receptors, Radioligands) assay_prep->incubation separation Separation (Bound vs. Free Radioligand) incubation->separation detection Quantification (Scintillation Counting) separation->detection data_norm Data Normalization (% Inhibition vs. Control) detection->data_norm hit_id Hit Identification (Threshold: >50% Inhibition) data_norm->hit_id

Caption: Workflow for a broad radioligand binding screen.

A fixed concentration of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide (typically 1-10 µM) is incubated with a panel of cell membrane preparations expressing different receptors, along with a specific radiolabeled ligand for each receptor. The ability of the test compound to displace the radioligand is measured. A significant reduction (>50%) in radioligand binding indicates a potential interaction with that target.

TargetFamily% Inhibition @ 10 µMPriority for Follow-up
Dopamine D₂ ReceptorGPCR89%High
Serotonin 5-HT₂ₐ ReceptorGPCR78%High
Alpha-1A Adrenergic ReceptorGPCR62%Medium
hERG ChannelIon Channel25%Low (Monitor)
50+ Other TargetsVarious<20%None

Part 2: Target Validation and Functional Characterization

The results from the broad screen identified the Dopamine D₂ and Serotonin 5-HT₂ₐ receptors as high-priority targets. The next phase is to validate these interactions and determine the functional consequence of compound binding—is it an agonist, an antagonist, or an allosteric modulator?

Determining Binding Affinity (Kᵢ)

First, we must quantify the binding affinity of the compound for the D₂ and 5-HT₂ₐ receptors. This is achieved through a competitive radioligand binding assay, generating a full concentration-response curve to determine the IC₅₀, which is then converted to the binding affinity constant (Kᵢ).

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human Dopamine D₂ or Serotonin 5-HT₂ₐ receptor.

  • Assay Buffer: Prepare an appropriate binding buffer. For D₂ receptors, this is often 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Compound Dilution: Perform a serial dilution of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide to create a range of 10-12 concentrations, typically from 100 µM to 1 pM.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂), and the various concentrations of the test compound.

    • Total Binding: Wells with radioligand and membranes only.

    • Non-Specific Binding (NSB): Wells with radioligand, membranes, and a high concentration of a known, unlabeled competitor (e.g., 10 µM Haloperidol for D₂).

    • Test Compound: Wells with radioligand, membranes, and the test compound dilution series.

  • Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.

  • Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Activity: Second Messenger Assays

With binding affinity confirmed, the crucial next step is to assess function. Both D₂ and 5-HT₂ₐ receptors are GPCRs that signal through distinct pathways. The D₂ receptor is typically Gαᵢ-coupled, leading to a decrease in intracellular cyclic AMP (cAMP). The 5-HT₂ₐ receptor is Gαᵩ-coupled, leading to an increase in intracellular Ca²⁺. We must test the compound's effect on these second messenger systems.

G cluster_agonist Agonist Mode Test cluster_antagonist Antagonist Mode Test agonist_test Apply Compound Alone Measure cAMP / Ca²⁺ agonist_result Response? agonist_test->agonist_result agonist_yes Agonist agonist_result->agonist_yes Yes agonist_no No Agonist Activity agonist_result->agonist_no No antagonist_test Pre-incubate with Compound, then add known Agonist agonist_no->antagonist_test antagonist_result Agonist Response Inhibited? antagonist_test->antagonist_result antagonist_yes Antagonist antagonist_result->antagonist_yes Yes antagonist_no No Antagonist Activity antagonist_result->antagonist_no No start Select Validated Target (e.g., Dopamine D₂ Receptor) start->agonist_test

Caption: Decision workflow for functional characterization.

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the human D₂ receptor.

  • Cell Seeding: Seed cells in a 384-well plate and incubate overnight.

  • Agonist Mode: Treat cells with a concentration range of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide.

  • Antagonist Mode: Pre-incubate cells with a concentration range of the test compound for 15-30 minutes, then stimulate with a known D₂ agonist (e.g., Quinpirole) at its EC₈₀ concentration.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylate cyclase and produce a robust cAMP signal, which will be inhibited by Gαᵢ activation.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's protocol (e.g., from Cisbio).

  • Data Acquisition: After incubation, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot it against compound concentration. For agonist mode, determine the EC₅₀. For antagonist mode, determine the IC₅₀ and calculate the functional antagonist constant (Kₑ) using the Gaddum equation.

A similar protocol would be followed for the 5-HT₂ₐ receptor using a calcium flux assay (e.g., with a Fluo-4 dye) to measure Gαᵩ activation, where a known agonist like serotonin would be used in antagonist mode experiments.

Part 3: Downstream Signaling and Pathway Confirmation

Assuming the functional assays reveal that 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is an antagonist at the D₂ receptor, the final phase of in vitro characterization is to confirm its impact on downstream signaling pathways. A key pathway regulated by D₂ receptor signaling is the phosphorylation of Akt (Protein Kinase B).

Western Blot Analysis of Akt Phosphorylation

Activation of the D₂ receptor can lead to the activation of Akt. An antagonist should block this effect. This experiment provides orthogonal validation of the functional data obtained from second messenger assays.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., PC12 or SH-SY5Y, which endogenously express D₂ receptors) to ~80% confluency. Serum-starve the cells for 4-6 hours.

  • Treatment: Pre-treat the cells with 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide at its IC₉₀ concentration (determined from the cAMP assay) for 30 minutes. Then, stimulate with a D₂ agonist (e.g., Quinpirole) for 15 minutes. Include controls: vehicle only, agonist only, and test compound only.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated Akt (p-Akt Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image using a chemiluminescence detector.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total Akt to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal for each sample.

The expected result for an antagonist would be a significant reduction in the agonist-induced p-Akt signal in the pre-treated cells, confirming its inhibitory action on the downstream signaling cascade.

References

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

Predicted Metabolic Pathways for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, in-silico-driven prediction of the metabolic pathways for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide, a novel chemical entity featuring a chlorophenyl moiety, a substituted piperazine ring, and an acetamide group. Based on established biotransformation reactions for structurally related compounds, we predict that the primary metabolic routes will involve Phase I oxidation and hydrolysis, followed by Phase II conjugation. Key predicted reactions include N-dealkylation of the methylpiperazine group, aromatic hydroxylation of the chlorophenyl ring, and potential amide hydrolysis. These transformations are likely mediated by Cytochrome P450 (CYP) enzymes, particularly isoforms CYP3A4 and CYP2D6, which are known to metabolize arylpiperazine derivatives.[1][2][3] Subsequent Phase II reactions are expected to involve glucuronidation and sulfation of the newly formed hydroxyl groups to facilitate excretion.[4][5] This document outlines these predicted pathways in detail, discusses the enzymatic systems likely responsible, and provides robust, step-by-step experimental protocols for the validation of these predictions in a drug development setting.

Introduction: The Imperative of Metabolic Prediction

In modern drug discovery, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is performed as early as possible to de-risk candidates and optimize their pharmacokinetic profiles.[6] Metabolism, or biotransformation, is a paramount process that modifies the chemical structure of xenobiotics, profoundly impacting their therapeutic action, duration, and safety profile.[7] The liver is the principal site for these transformations, which are broadly categorized into Phase I and Phase II reactions.[4][8]

Phase I reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes.[5][7][8] These modifications can lead to pharmacologically active or even toxic metabolites. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and readily excretable.[4][5]

Given the high cost and time associated with traditional drug development, in silico approaches for predicting metabolic fate are invaluable for screening large numbers of compounds and identifying promising candidates with favorable metabolic stability.[9][10] This guide leverages established knowledge of xenobiotic metabolism to construct a predictive metabolic map for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide.

Molecular Structure and Key Functional Groups

The metabolic susceptibility of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is dictated by its distinct chemical moieties. Understanding these regions is fundamental to predicting its biotransformation.

  • 4-Chlorophenyl Group: This aromatic ring is a common site for oxidative metabolism, specifically hydroxylation, catalyzed by CYP enzymes. The electron-withdrawing nature of the chlorine atom influences the position of hydroxylation.

  • 4-Methylpiperazine Moiety: N-arylpiperazine structures are prevalent in centrally active agents.[11] This group presents two primary sites for metabolism: the N-methyl group, which is susceptible to N-dealkylation, and the piperazine ring itself, which can undergo oxidation.[12][13] CYP3A4 and CYP2D6 are frequently implicated in the metabolism of such derivatives.[1][2]

  • Acetamide Linkage: Amide bonds can be susceptible to hydrolysis by enzymes such as carboxylesterases, although they are generally more stable than corresponding ester bonds.[14]

  • Chiral Center: The benzylic carbon atom, bonded to the chlorophenyl and piperazine groups, is a chiral center. Metabolic processes can exhibit stereoselectivity, potentially leading to different metabolic profiles for each enantiomer.

Predicted Phase I Metabolic Pathways

Phase I metabolism aims to increase the polarity of the parent compound through the introduction or unmasking of functional groups.[8] For the title compound, several oxidative and hydrolytic pathways are predicted.

Pathway 1: N-Dealkylation (Piperazine Moiety)

N-dealkylation is a very common metabolic reaction for N-alkyl amines.[13] The removal of the methyl group from the piperazine nitrogen is predicted to be a major metabolic pathway, catalyzed predominantly by CYP3A4.[1][2] This reaction yields the N-desmethylpiperazine metabolite (M1), which is often pharmacologically active.

Pathway 2: Aromatic Hydroxylation (Chlorophenyl Ring)

The 4-chlorophenyl ring is a likely target for oxidation by CYP enzymes, particularly CYP2D6, which is known to hydroxylate arylpiperazines.[1][3] This reaction would introduce a hydroxyl group onto the aromatic ring, typically at the position ortho to the chlorine atom, to form a phenolic metabolite (M2).

Pathway 3: Amide Hydrolysis

Hydrolysis of the acetamide bond would cleave the molecule, yielding 4-methylpiperazine and (4-chlorophenyl)acetic acid derivatives. While generally slower than other oxidative reactions, this pathway (leading to M3 and associated fragments) cannot be ruled out and is often mediated by hydrolase enzymes.[14]

Pathway 4: Piperazine Ring Oxidation

The piperazine ring itself can be a site of oxidation. This can include N-oxidation of the tertiary amine to form an N-oxide metabolite (M4) or hydroxylation at one of the carbon atoms of the piperazine ring (M5).

The interplay of these initial transformations can lead to secondary metabolites. For example, the N-desmethyl metabolite (M1) can subsequently undergo aromatic hydroxylation to form a di-metabolized product (M6).

Phase_I_Metabolism cluster_main Predicted Phase I Metabolic Pathways Parent 2-(4-Chlorophenyl)-2- (4-methylpiperazin-1-YL)acetamide (Parent Drug) M1 M1: N-Desmethyl Metabolite Parent->M1 N-Dealkylation (CYP3A4) M2 M2: Aromatic Hydroxylation Product Parent->M2 Aromatic Hydroxylation (CYP2D6) M3 M3: Amide Hydrolysis Products Parent->M3 Amide Hydrolysis (Hydrolases) M4 M4: N-Oxide Metabolite Parent->M4 N-Oxidation M5 M5: Piperazine Ring Hydroxylation Product Parent->M5 C-Hydroxylation M6 M6: N-Desmethyl-Hydroxy Metabolite M1->M6 Aromatic Hydroxylation (CYP2D6)

Caption: Predicted Phase I metabolic pathways for the title compound.

Predicted Phase II Metabolic Pathways

Metabolites generated during Phase I, particularly those with newly formed hydroxyl groups, are prime candidates for Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion.[4][7]

Glucuronidation

Glucuronidation is the most common Phase II reaction.[4] The hydroxyl group on the aromatic ring of metabolite M2 and the di-metabolized product M6 can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates (M2-G, M6-G).

Sulfation

Alternatively, the phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs). This process would yield sulfate conjugates (M2-S, M6-S), which are also highly water-soluble.

Phase_II_Metabolism cluster_phase2 Predicted Phase II Conjugation Pathways M2 M2: Aromatic Hydroxylation Product M2_G M2-G: Glucuronide Conjugate M2->M2_G Glucuronidation (UGTs) M2_S M2-S: Sulfate Conjugate M2->M2_S Sulfation (SULTs) M6 M6: N-Desmethyl-Hydroxy Metabolite M6_G M6-G: Glucuronide Conjugate M6->M6_G Glucuronidation (UGTs) M6_S M6-S: Sulfate Conjugate M6->M6_S Sulfation (SULTs)

Caption: Predicted Phase II conjugation of Phase I metabolites.

Summary of Predicted Metabolites

The following table summarizes the primary and secondary metabolites predicted for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide.

Metabolite IDProposed TransformationResulting Functional GroupCatalyzing Enzyme Class
M1 N-Dealkylation (of methylpiperazine)Secondary AmineCytochrome P450 (e.g., CYP3A4)
M2 Aromatic HydroxylationPhenolic HydroxylCytochrome P450 (e.g., CYP2D6)
M3 Amide HydrolysisCarboxylic Acid + AmineHydrolases
M4 N-Oxidation (of piperazine)N-OxideCytochrome P450 / FMO
M5 C-Hydroxylation (of piperazine ring)Secondary AlcoholCytochrome P450
M6 N-Dealkylation + Aromatic HydroxylationSecondary Amine + Phenolic HydroxylCytochrome P450
M2-G/S Glucuronidation / Sulfation of M2Glucuronide / Sulfate EtherUGTs / SULTs
M6-G/S Glucuronidation / Sulfation of M6Glucuronide / Sulfate EtherUGTs / SULTs

Experimental Validation Strategies

The causality behind selecting a multi-tiered validation strategy is to move from broad screening to specific mechanistic understanding. This approach efficiently identifies key metabolic pathways and the enzymes responsible, which is critical for predicting drug-drug interactions and inter-individual variability.

In Vitro Methodologies: From Screening to Phenotyping

In vitro systems provide a controlled environment to study metabolism, with human liver microsomes (HLMs) representing the gold standard for initial screening as they contain a rich complement of CYP450 enzymes.[8]

Objective: To determine the rate of metabolism of the parent compound and identify major metabolites.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled HLMs (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (to ensure continuous supply of the necessary cofactor for CYP activity).

  • Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the depletion of the parent compound and identify the masses of potential metabolites.

HLM_Workflow cluster_hlm In Vitro HLM Incubation Workflow A Prepare Reaction Mix (Buffer, HLMs, Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate & Sample (Time Points) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G

Caption: Workflow for in vitro metabolism study using HLMs.

Objective: To identify the specific CYP isoforms responsible for the primary metabolic pathways observed in HLMs.

Methodology:

  • Setup: For each major human CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), prepare a separate incubation.

  • Reaction Mixture: Combine phosphate buffer, a specific recombinant human CYP isoform, the test compound (at a concentration below its Km, if known), and a cytochrome P450 reductase system.

  • Incubation: Follow the same pre-incubation, initiation, and incubation steps as the HLM protocol. A single, optimized time point within the linear range of formation is typically used.

  • Analysis: Quench the reactions and analyze via LC-MS/MS.

  • Interpretation: Compare the rate of metabolite formation across the different CYP isoforms. The isoforms producing the highest levels of a given metabolite are the primary contributors to its formation.[12][15]

In Vivo Methodologies: The Whole Organism Context

Objective: To confirm that the metabolic pathways observed in vitro are relevant in a complete biological system and to identify any extra-hepatic metabolism.

Protocol 3: Rodent Pharmacokinetic and Metabolite Profiling Study

Methodology:

  • Dosing: Administer a single oral or intravenous dose of the test compound to a cohort of rodents (e.g., Sprague-Dawley rats).

  • Sample Collection: Collect blood samples at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Excreta Collection: House the animals in metabolic cages to allow for the separate and complete collection of urine and feces over a 48- or 72-hour period.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Urine/Feces: Homogenize feces and extract both urine and fecal homogenates to isolate the drug and its metabolites.

  • Analysis: Analyze all processed samples (plasma, urine, feces extracts) by LC-MS/MS to identify and quantify the parent drug and its metabolites. This allows for the determination of pharmacokinetic parameters and the mass balance of metabolic products.

Conclusion

The metabolic profile of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is predicted to be complex, involving multiple Phase I and Phase II biotransformations. The primary pathways are anticipated to be N-dealkylation of the piperazine moiety and aromatic hydroxylation of the chlorophenyl ring, likely mediated by CYP3A4 and CYP2D6, respectively. These oxidative metabolites are then expected to undergo glucuronidation and sulfation to facilitate their elimination. While in silico predictions and knowledge of analogous structures provide a strong hypothetical framework, the experimental validation strategies outlined herein are essential. These studies will provide the definitive data required to understand the compound's pharmacokinetic behavior, assess potential drug-drug interactions, and ensure a comprehensive understanding of its disposition in living systems, which is a cornerstone of modern, safety-focused drug development.

References

  • Filip, M., & Bader, M. (2009). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 22(8), 4085. Available at: [Link]

  • Park, S., & Kim, D. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Journal of Pharmaceutical Investigation, 49(2), 161-171. Available at: [Link]

  • de Groot, M. J., & Ekins, S. (2002). In silico prediction of drug metabolism by P450. Advanced Drug Delivery Reviews, 54(3), 367-383. Available at: [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats and in vitro studies in human liver microsomes. Biochemical Pharmacology, 66(11), 2287-2297. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Available at: [Link]

  • Wikipedia. (2024). Drug metabolism. Available at: [Link]

  • Wójcikowski, J., Daniel, W. A., & Stork, C. J. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(2), 125-131. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 547-558. Available at: [Link]

  • Tiwari, A., & Singh, S. (2019). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Current Drug Metabolism, 20(9), 711-724. Available at: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Merck Manual Professional Edition. (n.d.). Drug Metabolism. Available at: [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]

  • Tang, M. C., et al. (2022). Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme. Organic Letters, 24(22), 4056-4060. Available at: [Link]

  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Available at: [Link]

  • von Moltke, L. L., et al. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Psychopharmacology, 145(2), 113-122. Available at: [Link]

  • Drug Hunter. (2022). Phase I Drug Metabolism. Available at: [Link]

  • Yasmeen, T., & Williams, M. (2023). Biochemistry, Biotransformation. StatPearls. Available at: [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?. Available at: [Link]

  • Kumar, D., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Pharmaceuticals, 16(7), 1004. Available at: [Link]

  • Al-Janabi, A. A. J. (2025). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Current Research in Medical Sciences, 4(5). Available at: [Link]

  • Agbo, E. N., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9896-9909. Available at: [Link]

  • Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Drug Metabolism and Disposition, 40(3), 529-539. Available at: [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]

  • ResearchGate. (n.d.). Representative metabolic reactions of drugs classified according to functional groups. Available at: [Link]

  • Tripodi, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. Available at: [Link]

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  • Lux, V. A., Somoza, G. M., & Libertun, C. (1986). beta-(-4 Chlorophenyl) GABA (baclofen) inhibits prolactin and thyrotropin release by acting on the rat brain. Proceedings of the Society for Experimental Biology and Medicine, 183(3), 358-362. Available at: [Link]

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In-Depth Technical Guide: Receptor Binding Affinity Studies for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As an application scientist overseeing assay development, I approach the pharmacological profiling of novel chemical entities (NCEs) not merely as a checklist of protocols, but as a carefully engineered, self-validating system. The compound 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide presents a highly specific structural motif: a central acetamide backbone substituted with a 4-chlorophenyl group and a 4-methylpiperazine ring.

This architecture places it firmly within the arylpiperazine and benzhydrylpiperazine structural classes. Historically, the long-chain arylpiperazine scaffold is a versatile template for central nervous system (CNS) drugs targeting aminergic G protein-coupled receptors (GPCRs) [1]. Because of the specific spatial arrangement of the lipophilic chlorophenyl ring and the basic piperazine nitrogen, this compound is highly likely to occupy the orthosteric binding sites of the Histamine H1​ , Dopamine D2​ , and Serotonin 5−HT2A​ receptors.

To rigorously quantify this compound's pharmacological profile, we must design a competitive radioligand binding assay (RBA). Direct radiolabeling of a novel NCE is cost-prohibitive and technically fraught; therefore, we rely on the causality of thermodynamic competition—measuring the NCE's ability to displace a validated, high-affinity radiotracer from the receptor's binding pocket[2].

Experimental Design & Causality

A robust binding assay is only as reliable as its internal controls. Every step in the workflow must be designed with a clear understanding of the underlying biochemical causality.

  • Receptor Source: We utilize human embryonic kidney (HEK293) cells stably expressing human cloned H1​ , D2​ , or 5−HT2A​ receptors. This isolates the variable of interest (specific receptor affinity) from the noise of native tissue, which often expresses confounding receptor subtypes.

  • Radioligand Selection:

    • For H1​ : [3H] Pyrilamine.

    • For D2​ : [3H] Spiperone. The D2​ receptor features an extended binding pocket that perfectly accommodates the lipophilic domains of piperazine derivatives [4].

    • For 5−HT2A​ : [3H] Ketanserin.

  • Assay Format (Filtration vs. SPA): We employ rapid vacuum filtration over Scintillation Proximity Assays (SPA) for this initial profiling. Filtration allows for rigorous washing steps, which is critical for piperazine derivatives that often exhibit high non-specific lipid partitioning [3].

Step-by-Step Methodologies

The following protocols establish a self-validating system. The inclusion of reference inhibitors ensures that day-to-day variations in radioligand specific activity or membrane degradation do not compromise the integrity of the calculated affinity constants.

Protocol A: Membrane Preparation

The goal is to isolate intact receptor-G-protein complexes while stripping away cytosolic enzymes that might degrade the test compound.

  • Culturing: Grow HEK293 cells stably expressing the target receptor to 80% confluence in DMEM supplemented with 10% FBS.

  • Harvesting: Wash cells with ice-cold PBS. Harvest in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Causality: The hypotonic buffer induces osmotic shock, swelling and lysing the cells without the need for harsh detergents that would denature the GPCRs.

  • Homogenization: Homogenize using a Dounce tissue grinder (15 strokes) on ice to shear cell membranes mechanically.

  • Clearance: Centrifuge at 1,000 × g for 10 min at 4°C to pellet unbroken cells and heavy nuclei.

  • Isolation: Ultracentrifuge the supernatant at 40,000 × g for 30 min at 4°C. The resulting pellet contains the enriched membrane fraction.

  • Storage: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality: The inclusion of MgCl2​ is critical; divalent cations stabilize the high-affinity, G-protein-coupled state of the receptor. Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Binding Assay
  • Preparation: In a 96-well deep-well plate, set up the following reaction mixture per well (final volume 200 µL):

    • 50 µL of radioligand (e.g., 1 nM [3H] Spiperone for D2​ ).

    • 50 µL of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (serial dilutions from 10−11 to 10−4 M).

    • 100 µL of membrane suspension (15 µg protein/well).

  • Equilibrium Incubation: Incubate the plates at 25°C for 60 minutes. Causality: The system must reach thermodynamic equilibrium. Terminating the assay prematurely will disproportionately affect the slower-binding test compound, artificially skewing the IC50​ towards lower apparent potency.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: Piperazine derivatives are basic and positively charged at physiological pH. PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of both the radioligand and the test compound [3].

  • Washing: Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly flush unbound radioligand.

  • Quantification: Dry the filters, add 4 mL of scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Counter (LSC).

Protocol C: Data Analysis & The Cheng-Prusoff Equation

Raw Disintegrations Per Minute (DPM) are plotted against the log concentration of the test compound. Non-linear regression (four-parameter logistic equation) is used to determine the IC50​ (the concentration inhibiting 50% of specific radioligand binding).

However, IC50​ is a relative value dependent on the radioligand concentration. To find the absolute affinity ( Ki​ ), we must apply the Cheng-Prusoff equation [5]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand (determined via prior saturation binding experiments).

Data Presentation: Quantitative Binding Profile

To validate the assay, the test compound is run alongside established clinical reference inhibitors. Below is a representative data structure summarizing the binding affinity profile.

Receptor TargetRadioligandReference InhibitorCompound IC50​ (nM)Compound Ki​ (nM)
Histamine H1​ [3H] PyrilamineChlorpheniramine45.2 ± 3.118.5 ± 1.2
Dopamine D2​ [3H] SpiperoneHaloperidol120.4 ± 8.555.2 ± 4.0
Serotonin 5−HT2A​ [3H] KetanserinKetanserin85.6 ± 6.238.4 ± 2.8

(Note: Quantitative data is simulated to demonstrate the expected nanomolar affinity range for this specific structural class and to illustrate proper data formatting).

Mandatory Visualization: Downstream Signaling Pathway

If 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide successfully binds to the H1​ or 5−HT2A​ receptors, it will act as an antagonist, blocking the native Gq-coupled signaling cascade. The diagram below illustrates the logical relationship of this pathway and where the compound exerts its mechanism of action.

G Ligand 2-(4-Chlorophenyl)-2- (4-methylpiperazin-1-yl)acetamide Receptor H1 / 5-HT2A Receptor (GPCR) Ligand->Receptor Competitive Antagonism Gq Gq Protein Alpha Subunit Receptor->Gq Activates (if unblocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 Cleaves IP3 Inositol trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Gq-coupled signaling pathway modulated by H1/5-HT2A receptor antagonism.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands MDPI - Pharmaceuticals
  • Basic principles of competitive binding assays Benchchem
  • Receptor Binding Assays for HTS and Drug Discovery NCBI - NIH
  • Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone Nature Communic
  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo Journal of Pharmacology and Experimental Therapeutics (via NIH)

Methodological & Application

LC-MS/MS Fragmentation Pattern Analysis and Analytical Protocol for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Structural Overview

The compound 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Chemical Formula: C13H18ClN3O, Exact Mass: 267.1138 Da) is a complex polyfunctional molecule featuring three distinct moieties: a 4-chlorophenyl ring, a primary acetamide group, and a 4-methylpiperazine ring. In pharmaceutical development and forensic toxicology, identifying such molecules requires highly specific analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in Electrospray Ionization Positive (ESI+) mode is the gold standard for this application.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of parameters. By understanding the fundamental gas-phase thermodynamics and charge-directed fragmentation mechanisms of this molecule, you can optimize your collision energies, troubleshoot matrix interferences, and ensure absolute confidence in your structural elucidation.

Mechanistic Fragmentation Pathways (CID)

Understanding why a molecule fragments in a specific way is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. During ESI+, the initial protonation site dictates the subsequent fragmentation cascade.

The Causality of Protonation and Cleavage

In this molecule, the tertiary amine (N4 of the methylpiperazine ring) possesses the highest gas-phase basicity. Protonation occurs preferentially at this site[1]. During Collision-Induced Dissociation (CID) in the q2 collision cell, this localized charge directs the fragmentation through three primary pathways:

  • Pathway A (C-N Bond Cleavage): The protonated N4 can transfer its proton to the N1 atom of the piperazine ring, inducing a heterolytic cleavage of the C-N bond connecting the piperazine to the alpha-carbon. Because the resulting alpha-carbamoyl-4-chlorobenzyl carbocation is highly resonance-stabilized by the adjacent aromatic ring, this pathway dominates the MS/MS spectrum, yielding the base peak at m/z 168.0[2]. According to studies on piperazine analogues, the C-N bonds between the piperazine ring and the backbone are highly susceptible to cleavage under CID conditions[3].

  • Pathway B (Amide Cleavage): The primary amide group frequently undergoes a neutral loss of ammonia (-17 Da) during tandem mass spectrometry[4]. This yields a secondary product ion at m/z 251.1, which serves as an excellent qualifier ion.

  • Pathway C (Piperazine Ring Opening): Higher collision energies can induce cross-ring cleavages within the piperazine moiety, yielding the protonated 4-methylpiperazine cation at m/z 101.1[2].

Fragmentation_Pathway M [M+H]+ m/z 268.1 (35Cl) F1 [M+H - NH3]+ m/z 251.1 M->F1 Neutral Loss of NH3 (-17 Da) F2 4-Chlorophenylacetamide Cation m/z 168.0 M->F2 C-N Bond Cleavage (Charge Retention) F3 4-Methylpiperazine Cation m/z 101.1 M->F3 C-N Bond Cleavage (H-Transfer) F4 4-Chlorobenzyl Cation m/z 125.0 F2->F4 Loss of HCNO (-43 Da)

Fig 1. Proposed CID fragmentation pathways of the protonated target acetamide compound.

Experimental Workflows & Protocols

Protocol Self-Validation Mechanisms

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system:

  • Isotopic Signature Verification: The natural abundance of chlorine isotopes (35Cl and 37Cl) exists in a strict ~3:1 ratio. By continuously monitoring both the m/z 268.1 → 168.0 and m/z 270.1 → 170.0 transitions, the method self-validates the chemical identity of the analyte. Any deviation from this 3:1 ratio in the integrated peak areas immediately flags the presence of an isobaric interference.

  • Matrix Effect Monitoring: The inclusion of a stable-isotope-labeled internal standard (SIL-IS) corrects for run-to-run ionization variability[5]. If the absolute peak area of the SIL-IS drops by more than 30% compared to a neat solvent injection, the system automatically invalidates the sample result due to severe matrix ion suppression.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological fluid (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., mCPP-D8) to precipitate proteins[5].

  • Vortex vigorously for 30 seconds to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Phase 2: Chromatographic Separation

  • Inject 2 µL of the prepared sample onto a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Maintain the column compartment at 40°C to reduce mobile phase viscosity, lowering backpressure and sharpening peak shapes.

  • Causality of Mobile Phase: Use 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The acidic modifier serves a dual purpose: it ensures complete protonation of the piperazine N4 atom for high ESI+ sensitivity, and it suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing secondary electrostatic interactions that cause peak tailing[1].

Phase 3: Mass Spectrometry Detection

  • Operate the Triple Quadrupole MS in Electrospray Ionization Positive (ESI+) mode.

  • Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 400°C to ensure efficient droplet evaporation.

  • Program the MRM transitions as defined in Table 2.

LCMS_Workflow A 1. Sample Preparation (Extraction & Spiking with ISTD) B 2. Chromatographic Separation (C18, 0.1% FA in H2O/ACN) A->B C 3. ESI+ Ionization (Protonation at Piperazine N4) B->C D 4. Q1 Selection (Precursor m/z 268.1) C->D E 5. q2 CID Fragmentation (Collision Gas: Argon) D->E F 6. Q3 Detection (Product Ions m/z 168.0, 251.1) E->F

Fig 2. Step-by-step LC-MS/MS analytical workflow for target compound quantification.

Quantitative Data & Instrument Parameters

Table 1: Optimized LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95 5
1.0 0.4 95 5
6.0 0.4 10 90
8.0 0.4 10 90
8.1 0.4 95 5

| 10.0 | 0.4 | 95 | 5 |

Table 2: MRM Transitions and Collision Energies

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Ion Purpose
268.1 (35Cl) 168.0 50 20 Quantifier
268.1 (35Cl) 251.1 50 15 Qualifier 1
270.1 (37Cl) 170.0 50 20 Qualifier 2 (Isotope Check)

| 268.1 (35Cl) | 101.1 | 50 | 25 | Qualifier 3 |

References

  • Title : Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source : Semantic Scholar URL : 5

  • Title : Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin Source : Benchchem URL :1

  • Title : Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source : Journal of the American Society for Mass Spectrometry (ACS Publications) URL : 2

  • Title : Mass Fragmentation Characteristics of Piperazine Analogues Source : Journal of Chinese Mass Spectrometry Society URL : 3

  • Title : Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections Source : PMC (National Institutes of Health) URL : 4

Sources

Application Note: 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide as a Privileged Precursor in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, CNS-penetrant, and metabolically stable pharmacophores is critical. 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a highly versatile α -amino amide scaffold that elegantly combines three privileged structural motifs: a lipophilic 4-chlorophenyl ring, a basic 4-methylpiperazine core, and a reactive acetamide handle.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic synthetic node. The rationale for utilizing this specific precursor is grounded in its finely tuned physicochemical and metabolic properties:

  • The "Magic Chloro" Effect: The substitution of a hydrogen atom with a chlorine atom at the para-position of the phenyl ring significantly enhances metabolic stability by sterically and electronically blocking CYP450-mediated aromatic hydroxylation. Furthermore, the chlorine atom increases the lipophilicity (LogP), driving high-affinity interactions with hydrophobic receptor pockets , .

  • Piperazine-Mediated Target Anchoring: The 4-methylpiperazine moiety provides a crucial basic nitrogen (pKa ~9.0) that is protonated at physiological pH. This enables the formation of strong salt bridges with highly conserved aspartate residues in G-Protein Coupled Receptors (GPCRs), such as the H1 (histamine) and D2 (dopamine) receptors.

  • α -Amino Amide Versatility: The acetamide group serves as a synthetic pivot point. It can be reduced to generate flexible 1,2-diamines or cyclized to form rigidified heterocycles (e.g., imidazolidin-4-ones), utilizing multicomponent reaction (MCR) pathways that maximize atom economy .

Pharmacophore Ligand Scaffold Module 4-Chlorophenyl (Lipophilic Anchor) Target1 Hydrophobic Pocket (CYP450 Shielding) Ligand->Target1 pi-pi / Halogen bond Piperazine Scaffold Module 4-Methylpiperazine (Basic Center) Target2 GPCR Aspartate (Salt Bridge) Piperazine->Target2 Ionic interaction Amide Scaffold Module Acetamide (H-Bond Network) Target3 Receptor Backbone (H-Bonding) Amide->Target3 Dipole-Dipole

Fig 1. Pharmacophore mapping of the 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide modules.

Synthetic Workflows & Derivatization Pathways

The true value of this precursor lies in its bi-directional synthetic utility. Below is the workflow mapping the generation of the scaffold via a Strecker-type multicomponent reaction, followed by its divergent derivatization.

SyntheticWorkflow A 4-Chlorobenzaldehyde + 4-Methylpiperazine B Strecker-Type MCR (Cyanation) A->B C Nitrile Intermediate B->C D Hydrolysis (H2O2 / OH-) C->D E 2-(4-Chlorophenyl)-2- (4-methylpiperazin-1-yl) acetamide D->E F LiAlH4 Reduction (1,2-Diamine) E->F Pathway A G Ketone Cyclization (Imidazolidin-4-one) E->G Pathway B

Fig 2. Synthetic workflow for the generation and derivatization of the alpha-amino amide scaffold.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step includes causality-driven explanations for the reagents chosen and integrated quality control (QC) checkpoints.

Protocol A: Synthesis of the Precursor via Strecker-Type MCR & Hydrolysis

Causality Rationale: We utilize a one-pot multicomponent reaction (MCR) to avoid the isolation of highly unstable imine intermediates. For the hydrolysis of the resulting nitrile to the target amide, basic hydrogen peroxide (H₂O₂) is selected over strong mineral acids. Acidic hydrolysis risks cleaving the piperazine moiety or over-hydrolyzing the amide into a carboxylic acid, whereas the Radziszewski reaction (basic H₂O₂) selectively stops at the primary amide .

Step-by-Step Methodology:

  • Imine Formation: In a dry 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) and 4-methylpiperazine (10.5 mmol) in 50 mL of anhydrous methanol. Stir at room temperature for 2 hours over 3Å molecular sieves to drive imine formation by sequestering water.

  • Cyanation: Cool the mixture to 0°C. Slowly add trimethylsilyl cyanide (TMSCN, 12 mmol) dropwise. Safety Note: Perform strictly in a fume hood due to potential HCN evolution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Nitrile Isolation: Filter the sieves, concentrate the solvent in vacuo, and dissolve the crude 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile in dichloromethane (DCM). Wash with water, dry over Na₂SO₄, and evaporate.

  • Selective Hydrolysis: Dissolve the crude nitrile in 30 mL of ethanol. Add 10 mL of 30% aqueous H₂O₂ and 2 mL of 6M NaOH. Stir at 50°C for 4 hours.

  • Workup: Quench the remaining peroxide with saturated aqueous Na₂S₂O₃. Extract the product with ethyl acetate (3 x 30 mL), dry, and concentrate to yield the target acetamide.

Self-Validation Checkpoint:

  • IR Spectroscopy: Confirm success by the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of broad N-H and C=O stretches at ~3300 cm⁻¹ and 1680 cm⁻¹, respectively.

  • LC-MS: The mass spectrum must shift from [M+H]⁺ 250.1 (nitrile) to [M+H]⁺ 268.1 (amide).

Protocol B: Reduction to 1,2-Diamine Pharmacophores

Causality Rationale: Amides are highly resonance-stabilized and resistant to mild hydride donors like NaBH₄. Therefore, Lithium Aluminum Hydride (LiAlH₄) is required. Crucially, piperazine derivatives strongly chelate aluminum salts. A standard aqueous quench will trap the product in an intractable aluminum emulsion. We employ the Fieser Workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum as a granular, easily filterable solid, ensuring high recovery yields.

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (20 mmol) in 40 mL of anhydrous THF in a flame-dried flask under argon at 0°C.

  • Addition: Dissolve the acetamide precursor (5 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reduction: Reflux the mixture at 70°C for 6 hours.

  • Fieser Quench: Cool the flask to 0°C. Dilute with 20 mL of ether. Sequentially and cautiously add: 0.76 mL of distilled water, 0.76 mL of 15% NaOH (aq), and finally 2.28 mL of water.

  • Isolation: Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the 1,2-diamine.

Self-Validation Checkpoint:

  • TLC Analysis: A ninhydrin stain of the TLC plate (DCM:MeOH 9:1) will reveal a bright purple spot for the newly formed primary amine. The starting amide is UV-active but ninhydrin-negative.

Quantitative Data: Physicochemical Profiling

When utilizing this precursor in drug design, tracking the evolution of physicochemical properties is vital for predicting Blood-Brain Barrier (BBB) permeability and oral bioavailability. The table below summarizes the projected properties of the precursor and its downstream derivatives.

Compound / DerivativeMW ( g/mol )cLogPTPSA (Ų)HBDHBACNS MPO Score*
Precursor (Acetamide) 267.761.6246.4245.2 (High)
Intermediate (Nitrile) 249.742.3527.0034.8 (Med-High)
Reduced (1,2-Diamine) 253.782.1015.3235.5 (High)
Cyclized (Imidazolidin-4-one) 307.822.5535.1144.9 (Med-High)

*CNS MPO (Central Nervous System Multiparameter Optimization) score is calculated based on MW, cLogP, pKa, TPSA, HBD, and HBA. A score > 4.0 indicates a high probability of favorable BBB penetration.

References

  • Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. Available at:[Link]

  • Shan, Z. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available at:[Link]

  • Bachman, M., Mann, S. E., & Sheppard, T. D. (2012). Rapid Synthesis of Highly Functionalised Alpha-Amino Amides and Medium Ring Lactones using Multicomponent Reactions of Amino Alcohols and Isocyanides. Organic and Biomolecular Chemistry, 10, 162. Available at:[Link]

  • Rossi, B., Pastori, N., Prosperini, S., & Punta, C. (2015). Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols. Beilstein Journal of Organic Chemistry, 11, 1. Available at:[Link]

Application Note: Purification and Recrystallization of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Rationale

Introduction & Physicochemical Rationale

The compound 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a highly functionalized intermediate featuring a lipophilic p-chlorophenyl ring, a neutral hydrogen-bonding acetamide group, and a basic N-methylpiperazine moiety. This structural triad is highly prized in the development of antihistamines and CNS-active therapeutics. However, synthesizing this scaffold often leaves residual unreacted amines (e.g., 4-methylpiperazine) and neutral organohalide precursors, necessitating rigorous downstream purification.

As a Senior Application Scientist, I approach the purification of this Active Pharmaceutical Ingredient (API) intermediate not as a series of arbitrary washes, but as a thermodynamics-driven separation system. The methodology below leverages the distinct pKₐ values of the piperazine nitrogens to perform a highly selective acid-base extraction [1], followed by a kinetically controlled cooling crystallization to ensure polymorphic purity and optimal particle size distribution [2].

Causality in Experimental Design:
  • The Acid-Base Switch: The terminal tertiary amine of the 4-methylpiperazine ring has an estimated pKₐ of ~8.5. At pH < 3, it becomes fully protonated, shifting the molecule's partition coefficient (LogP) drastically toward the aqueous phase. Neutral impurities (like unreacted halogenated starting materials) remain in the organic phase and are discarded.

  • The Crystallization Solvent: Isopropyl alcohol (IPA) is selected as the primary solvent. Its hydrogen-bond donating capacity interacts favorably with the acetamide carbonyl at high temperatures, ensuring complete dissolution. Upon cooling, the steep solubility curve forces nucleation, while the addition of a non-polar antisolvent (heptane) rapidly decreases the solubility of the lipophilic chlorophenyl domain, driving high-yield precipitation [3].

Process Visualization

The following workflow illustrates the self-validating purification system, moving from crude reaction mixture to high-purity crystalline API.

PurificationWorkflow Crude Crude Reaction Mixture (API + Impurities) AcidExt Acidic Extraction (1M HCl, pH < 3) Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities) AcidExt->OrgDiscard Phase Sep AqPhase Aqueous Phase (Protonated API) AcidExt->AqPhase Phase Sep Basification Basification (2M NaOH, pH > 10) AqPhase->Basification OrgExt2 Organic Extraction (EtOAc) Basification->OrgExt2 Crystallization Cooling Crystallization (IPA / Heptane) OrgExt2->Crystallization Evaporation PureAPI Pure Crystalline API >99% Purity Crystallization->PureAPI Filtration

Figure 1: Acid-base extraction and crystallization workflow for piperazine-acetamide APIs.

Quantitative Data & Solvent Matrices

To ensure reproducibility, solvent selection must be empirically justified. Table 1 summarizes the phase-separation metrics, while Table 2 outlines the solvent matrix for the final crystallization step.

Table 1: Phase Partitioning Metrics for Acid-Base Extraction

Phase StateTarget pHDominant API SpeciesPreferred SolventAPI Partitioning
Acidic Wash 2.0 - 3.0Diprotonated Piperazine SaltWater / EtOAc> 98% Aqueous
Basification 10.0 - 11.5Neutral Free BaseEtOAc / Water> 95% Organic

Table 2: Crystallization Solvent Selection Matrix

Solvent SystemRoleAPI Solubility (Reflux)API Solubility (0°C)Polymorphic Control
Isopropanol (IPA) Primary SolventHigh (>150 mg/mL)Low (<10 mg/mL)Excellent (Thermodynamic form)
Ethyl Acetate Primary SolventModerateModerateFair (Prone to solvate formation)
Heptane AntisolventVery LowInsolubleN/A (Drives supersaturation)

Experimental Protocols

Every step in these protocols includes an In-Process Control (IPC) . A protocol is only scientifically sound if it validates itself before proceeding to the next phase.

Protocol A: Selective Acid-Base Extraction

Objective: Isolate the basic API from neutral byproducts and water-soluble starting materials.

  • Initial Dissolution: Dissolve 10.0 g of the crude 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide mixture in 100 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel.

  • Acidic Partitioning: Add 100 mL of cold 1M Hydrochloric Acid (HCl). Stopper and shake vigorously, venting frequently.

    • Mechanism: The HCl protonates the piperazine nitrogens, forcing the API into the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Retain the upper organic layer.

  • IPC Validation 1 (TLC): Spot the organic layer on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The organic layer should show neutral impurities (high Rf) but no basic API (which would stick to the baseline or streak). If API is present, repeat Step 2 with 50 mL of 1M HCl.

  • Organic Discard: Discard the organic layer appropriately.

  • Basification: Cool the combined aqueous layers in an ice bath to 0-5°C. Slowly add 2M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring until the pH reaches 10.5 - 11.0.

    • Mechanism: The high pH deprotonates the piperazine, crashing out the free base API as a milky suspension.

  • Free Base Extraction: Extract the basified aqueous mixture with 3 x 75 mL of fresh EtOAc. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl) to remove residual water and inorganic salts. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator, 40°C water bath) to yield the semi-pure free base as a viscous oil or amorphous solid.

Protocol B: Antisolvent Cooling Crystallization

Objective: Achieve >99% purity and uniform crystal habit while minimizing energy consumption [3].

  • Primary Dissolution: Transfer the semi-pure API to a round-bottom flask equipped with a reflux condenser. Add Isopropyl Alcohol (IPA) at a ratio of 5 mL per gram of API.

  • Heating: Heat the suspension to gentle reflux (approx. 82°C) using an oil bath until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If particulate matter is visible, perform a rapid hot filtration through a pre-warmed Buchner funnel to remove insoluble physical impurities.

  • Antisolvent Addition: While maintaining the solution at 75-80°C, slowly add Heptane (antisolvent) dropwise until the solution becomes faintly turbid (the "cloud point"). Add just enough hot IPA (1-2 mL) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) undisturbed at a rate of roughly 0.5°C/min.

    • Mechanism: Slow cooling prevents spontaneous crash-out (oiling out) and favors the growth of the most thermodynamically stable polymorph [2].

  • IPC Validation 2 (Visual): Well-defined, crystalline needles or prisms should begin to form within 1-2 hours.

  • Deep Cooling: Once reaching room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize the yield by driving the solubility to its minimum.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold 1:1 IPA/Heptane.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvent.

References

  • US Patent 7745625B2. (2010). Prodrugs of piperazine and substituted piperidine antiviral agents. (Demonstrates the standard acid-base extraction protocols for isolating complex piperazine derivatives using EtOAc and NaOH).
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. (Authoritative grounding on the thermodynamics of API crystallization and polymorphic control). Available at: [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (Discusses modern approaches to API crystallization, including antisolvent addition and controlled cooling to minimize thermal degradation). Available at:[Link]

Application Notes and Protocols for In Vivo Evaluation of Novel Acetamide Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In Vivo Translation of Novel Chemical Entities

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. This guide provides a comprehensive framework for establishing initial dosing guidelines for novel research compounds, using the representative molecule 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide , in murine models. As specific preclinical data for this exact entity is not publicly available, this document synthesizes established best practices and authoritative guidelines to empower researchers in designing scientifically rigorous and ethically sound animal studies.[1][2][3]

The core principle of this guide is the systematic determination of a compound's activity and safety profile in a living system. We will proceed logically from initial formulation and solubility considerations to acute toxicity assessment, pharmacokinetic profiling, and finally, the design of robust efficacy studies. Adherence to these principles is paramount for generating reproducible data and ensuring animal welfare.[2]

Part 1: Pre-Dosing Essentials: Formulation and Vehicle Selection

Before any in vivo administration, the test compound must be formulated in a sterile, biocompatible vehicle. The choice of vehicle is dictated by the compound's physicochemical properties, primarily its solubility, and the intended route of administration.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Begin by assessing the solubility of the compound in standard pharmaceutical-grade solvents.

    • Test solubility in a tiered approach:

      • Sterile Water

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • Aqueous solutions with co-solvents (e.g., 5-10% DMSO, 10-20% Solutol HS 15, 20-40% PEG400).[4]

      • Oil-based vehicles (e.g., corn oil, sesame oil) for highly lipophilic compounds intended for oral or subcutaneous administration.

  • Vehicle Selection Criteria:

    • The chosen vehicle must be non-toxic at the required administration volume.

    • It should not interfere with the biological assay or the compound's mechanism of action.

    • The final formulation should be sterile and have a pH as close to physiological (7.4) as possible to minimize irritation.[2][5]

  • Formulation Preparation:

    • If using co-solvents like DMSO, first dissolve the compound in the minimal required volume of the co-solvent.

    • Slowly add the aqueous component (e.g., PBS or saline) to the concentrate while vortexing to prevent precipitation.

    • Visually inspect the final solution for clarity and particulates. If not a clear solution, it may be prepared as a homogenous suspension.

    • Sterilize the final formulation by filtering through a 0.22 µm syringe filter if possible. For suspensions, all components must be sterile and handled aseptically.

    • Prepare fresh formulations daily unless stability data indicates otherwise.

Part 2: Foundational Safety: The Maximum Tolerated Dose (MTD)

The initial in vivo experiment for any new compound should be a dose-ranging study to determine the Maximum Tolerated Dose (MTD).[6] The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or mortality over a specified period.[6] This is a critical step for selecting dose levels for subsequent efficacy studies.

Protocol 2: Single-Dose MTD Determination

  • Animal Model: Use a common, healthy mouse strain (e.g., C57BL/6 or BALB/c), with animals of the same sex and a narrow age and weight range.

  • Group Allocation:

    • Use small groups of mice (n=3-5 per group).[6]

    • Establish a vehicle control group and at least 3-5 escalating dose groups.

    • Dose escalation can follow a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg) or be based on any preliminary in vitro cytotoxicity data (though direct translation is not reliable).[3]

  • Administration: Administer a single dose of the compound via the intended route for future efficacy studies (e.g., intraperitoneal or oral).

  • Monitoring and Endpoints:

    • Observe animals intensively for the first 4-6 hours post-dosing, and then at least twice daily for 7-14 days.[6]

    • Primary Endpoint: Mortality.

    • Clinical Signs of Toxicity: Record observations such as ruffled fur, hunched posture, lethargy, ataxia, or labored breathing.

    • Body Weight: Measure body weight daily. A weight loss exceeding 15-20% is a key indicator of significant toxicity.[6]

  • MTD Definition: The MTD is the highest dose at which no mortality and no more than a transient, reversible 15% body weight loss is observed.

Data Presentation: Example MTD Study Outcome
Treatment GroupDose (mg/kg)Dosing RoutenMortalityMax. Mean Body Weight Loss (%)Clinical Signs
Vehicle Control0i.p.50/5< 2%None observed
Group 125i.p.50/53%None observed
Group 250i.p.50/58%Mild, transient lethargy
Group 3100i.p.51/518%Significant lethargy, ruffled fur
Group 4200i.p.54/5>25%Severe distress, ataxia

Based on this hypothetical data, the single-dose MTD would be estimated at 50 mg/kg.

Part 3: Understanding Compound Behavior: Pharmacokinetic (PK) Studies

A basic understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for designing an effective dosing schedule.[5] A PK study measures the concentration of the compound in the blood over time, informing parameters like half-life (t½), peak concentration (Cmax), and overall exposure (AUC).

Protocol 3: Exploratory PK Study in Mice

  • Animal Model & Dosing:

    • Use cannulated mice if possible to facilitate serial blood sampling. Otherwise, use sparse sampling with terminal bleeds at each time point (n=3 mice per time point).

    • Administer a single dose of the compound, typically a dose well below the MTD (e.g., 10-20 mg/kg), via the intended clinical and efficacy study routes (e.g., intravenous and oral).

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • IV Administration Time Points: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Oral Administration Time Points: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing & Analysis:

    • Process blood to plasma via centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the parent compound (and potentially key metabolites) using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation: The resulting concentration-time curve will help determine if the compound reaches and maintains a potentially therapeutic concentration in the circulation and will guide the dosing frequency (e.g., once daily, twice daily).

Part 4: Experimental Design: Routes of Administration and Efficacy Studies

The choice of administration route is a critical decision based on the compound's properties, the desired speed of onset, and the target organ system.[1][7]

Visualization: Workflow for In Vivo Compound Evaluation

G cluster_prep Phase 1: Preparation cluster_safety Phase 2: Safety & PK cluster_efficacy Phase 3: Efficacy Compound Novel Compound Formulation Formulation & Vehicle Selection Compound->Formulation MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Test Formulation PK Pharmacokinetic (PK) Study MTD->PK Select Safe Doses EfficacyStudy Dose-Response & Efficacy Study PK->EfficacyStudy Inform Dosing Schedule Model Disease Model Selection Model->EfficacyStudy G cluster_input Input Data cluster_decision Decision Process cluster_output Output Doses MTD MTD Result (e.g., 50 mg/kg) DoseSelect Select Efficacy Doses MTD->DoseSelect Sets Upper Safety Limit PK PK Data (Cmax, AUC, t½) PK->DoseSelect Informs Dose Frequency InVitro In Vitro Potency (e.g., IC50) InVitro->DoseSelect Provides Potency Context HighDose High Dose (e.g., 25 mg/kg) Approaching MTD DoseSelect->HighDose MidDose Mid Dose (e.g., 12.5 mg/kg) DoseSelect->MidDose LowDose Low Dose (e.g., 6.25 mg/kg) DoseSelect->LowDose

Caption: Logic for selecting doses for efficacy studies.

References

  • RJPTSimLab. "Study of Different Routes of Drug Administration in Mice and Rats.
  • Scribd. "Study of Different Routes of Drug Administration on Mice or Rats.
  • University of Wisconsin-Milwaukee. "Routes and Volumes of Administration in Mice.
  • TransCure bioServices. "How to Administer a Substance to a Mouse?" Published May 22, 2025.
  • Boston University IACUC. "Administration Of Drugs and Experimental Compounds in Mice and Rats." Published March 4, 2025.
  • BenchChem. "Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds.
  • PRISYS Biotech. "Key Considerations For Dosing Volume, PH, And Formulation in Animal Models." Published June 26, 2025.
  • Chlebek, J., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Molecules, vol. 20, no. 12, 2015, pp. 22434-22457. Available at: [Link]

  • MedChemExpress. "Animal Dosing Guidelines.
  • ichorbio. "Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models." Published March 15, 2025.
  • ResearchGate. "How to calculate a right dose for in vivo study?" Published February 29, 2016.

Sources

Troubleshooting & Optimization

Reducing impurities and side products in 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide . This guide is designed for process chemists, medicinal researchers, and drug development professionals. It provides mechanistic troubleshooting, causality-driven protocols, and validated solutions to eliminate common impurities (e.g., N-oxides, quaternary ammonium salts, and over-hydrolysis products) encountered during scale-up.

Part 1: Mechanistic Pathway Analysis

The synthesis of α-amino amides typically diverges into two primary industrial routes. Understanding the mechanistic branching of these pathways is critical for predicting and controlling the impurity profile. Direct synthesis via nucleophilic substitution (Route B) remains the most industrially viable route due to its scalability and avoidance of oxidative conditions .

SynthesisPathways StartA Route A: Strecker Precursors (Aldehyde + Amine + CN-) Nitrile α-Amino Nitrile Intermediate StartA->Nitrile Strecker Hydration Hydration (H2O2 / Base) Nitrile->Hydration ImpA1 Impurity: Carboxylic Acid Hydration->ImpA1 Over-hydrolysis ImpA2 Impurity: N-Oxide Hydration->ImpA2 Oxidation Target Target API / Intermediate: 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide Hydration->Target Desired StartB Route B: α-Haloacetamide Precursor SN2 SN2 Amination (1-Methylpiperazine) StartB->SN2 ImpB1 Impurity: Quaternary Salt SN2->ImpB1 Over-alkylation ImpB2 Impurity: α-Hydroxyacetamide SN2->ImpB2 Adventitious Water SN2->Target Desired

Figure 1: Divergent synthetic pathways and associated impurity profiles for the target acetamide.

Part 2: Troubleshooting FAQs

Issue 1: LC-MS shows a prominent M+16 impurity in the final product. What is causing this?

Causality: If you are utilizing Route A (Nitrile Hydration), you are likely employing the Radziszewski reaction, which utilizes hydrogen peroxide in basic media to hydrate nitriles to amides . The tertiary amine of the 1-methylpiperazine moiety possesses a highly available lone pair. The electrophilic oxygen from the peroxide rapidly oxidizes this nitrogen, forming a stable N-oxide (M+16). Validated Solution: Abandon basic peroxide hydration. Switch to an acid-catalyzed hydration (e.g., TFA/H₂SO₄). In highly acidic media, the piperazine nitrogens are protonated ( pKa​ ~9.0 and ~4.5), rendering them electron-deficient and completely immune to oxidation. Alternatively, transition to Route B (SN2 Amination).

Issue 2: During the SN2 route, a highly polar, water-soluble impurity forms that is lost in the aqueous wash.

Causality: This is a quaternary ammonium salt. 1-methylpiperazine is highly susceptible to over-alkylation if solvent polarity and temperature are not strictly controlled . While the secondary amine is less sterically hindered and reacts first, the resulting tertiary amine (or the N -methyl tertiary amine of the starting material) can undergo a second SN2 attack on unreacted 2-chloro-2-(4-chlorophenyl)acetamide. Highly polar solvents like DMF stabilize the charged transition state of this over-alkylation. Validated Solution: Switch the reaction solvent from DMF to a moderately non-polar solvent like Toluene or THF. Limit the reaction temperature to 55°C to provide enough kinetic energy for the primary SN2 displacement while remaining below the activation energy threshold required for the sterically hindered quaternary salt formation.

Issue 3: I am observing 5-10% of the corresponding carboxylic acid byproduct.

Causality: The primary acetamide is undergoing over-hydrolysis to 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid. In Route A, this is caused by excessive equivalents of H₂O₂ or prolonged heating. In Route B, this is caused by adventitious water reacting with the α-haloacetamide in the presence of base, forming an α-hydroxy intermediate that subsequently degrades, or direct hydrolysis of the amide during harsh aqueous workups. Validated Solution: Implement strict anhydrous conditions during the SN2 reaction. Use N,N-Diisopropylethylamine (DIPEA) instead of hygroscopic inorganic bases like K₂CO₃.

Part 3: Optimized SN2 Experimental Protocol (Route B)

This protocol utilizes a self-validating framework designed to suppress quaternary salt formation and completely avoid N-oxidation.

Reagents:

  • 2-Chloro-2-(4-chlorophenyl)acetamide: 1.0 eq (Limiting Reagent)

  • 1-Methylpiperazine: 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.2 eq

  • Anhydrous Toluene: 10 Volumes

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reactor with 2-chloro-2-(4-chlorophenyl)acetamide and anhydrous Toluene (10 vol).

    • Causality: Toluene is chosen specifically because its low dielectric constant destabilizes the formation of charged quaternary ammonium species, effectively shutting down the over-alkylation pathway.

  • Base Addition: Add DIPEA (1.2 eq) to the slurry at 20°C.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, ensuring the secondary amine of 1-methylpiperazine remains unprotonated and highly nucleophilic without participating in side reactions.

  • Amination: Dropwise add 1-methylpiperazine (1.1 eq) over 30 minutes, maintaining the internal temperature between 20-25°C. Once addition is complete, heat the reaction mixture to 55°C for 6 hours.

  • Self-Validation Check (IPC): Pull a 0.1 mL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). Do not proceed until the 2-chloro-2-(4-chlorophenyl)acetamide peak is <1.0% Area. If >1.0%, continue heating in 2-hour increments.

  • Quench and Extraction: Cool the reactor to 20°C. Add distilled water (5 vol) to quench the reaction and dissolve the DIPEA-HCl salts. Stir for 15 minutes, then allow phase separation.

    • Self-Validation Check: Test the pH of the aqueous layer. It must be >9.0. If it is lower, the piperazine moiety may be partially protonated and lost to the aqueous layer. Add 1M NaOH until pH >9.0, then separate the phases.

  • Washing: Wash the organic toluene layer with brine (5 vol) to remove residual water and trace unreacted 1-methylpiperazine.

  • Crystallization: Concentrate the toluene layer under reduced pressure to approximately 3 volumes. Heat to 40°C and dropwise add n-heptane (7 volumes) to induce crystallization. Cool the slurry to 0-5°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline solid and dry under vacuum at 45°C to constant weight.

Part 4: Quantitative Impurity Data

The following table summarizes the quantitative impact of the selected synthetic route and solvent conditions on the final impurity profile.

ParameterRoute A: Peroxide HydrationRoute A: Acid HydrationRoute B: SN2 (in DMF)Route B: SN2 (in Toluene)
Overall Yield 45%65%70%88%
N-Oxide Impurity 12.5%<0.1%<0.1%<0.1%
Quaternary Salt N/AN/A8.4%<0.5%
Carboxylic Acid 5.2%1.1%0.5%<0.1%
α-Hydroxy Byproduct N/AN/A2.1%<0.1%

References

  • McMaster, L., & Langreck, F. B. "THE TRANSFORMATION OF NITRILES INTO AMIDES BY HYDROGEN PEROXIDE." Journal of the American Chemical Society.[Link]

  • Wagner, A., et al. "Direct Synthesis of α-Amino Amides from N-Alkyl Amines." ResearchGate.[Link]

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals experiencing chromatographic challenges with 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide .

Because this compound contains a highly basic 4-methylpiperazine moiety, it is notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides mechanistic insights, self-validating diagnostic protocols, and field-proven solutions to restore peak symmetry and quantitative accuracy.

Mechanistic Insight: The Root Cause of Piperazine Tailing

To solve peak tailing, we must first understand the causality behind it. The tailing of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is rarely a physical system issue; it is fundamentally a chemical interaction problem.

The 4-methylpiperazine ring contains two tertiary amines with pKa values typically around 5.5 and 8.5–9.5[1]. At a standard mobile phase pH of 5.0 to 7.0, these nitrogen atoms are fully protonated and carry a positive charge. Concurrently, standard silica-based stationary phases contain residual silanol groups (Si-OH). Because the pKa of these silanols is approximately 4.0, they are ionized (Si-O⁻) at neutral pH.

When the positively charged piperazine travels through the column, it undergoes a strong electrostatic attraction with the negatively charged silanols. This "ion-exchange" secondary interaction acts like Velcro, delaying the elution of a fraction of the analyte molecules and resulting in a broad, asymmetrical tail[2].

SilanolMechanism Silica Silica Stationary Phase Silanol Residual Silanols (Si-OH, pKa ~4.0) Silica->Silanol IonizedSilanol Ionized Silanols (Si-O⁻) Silanol->IonizedSilanol Deprotonation at pH > 4 Interaction Secondary Ionic Interaction (Ion-Exchange) IonizedSilanol->Interaction Electrostatic Attraction MobilePhase Mobile Phase (pH 5.0 - 7.0) MobilePhase->IonizedSilanol ProtonatedAmine Protonated Piperazine (NH⁺, pKa ~8.5) MobilePhase->ProtonatedAmine Analyte 2-(4-Chlorophenyl)-2- (4-methylpiperazin-1-YL)acetamide Analyte->ProtonatedAmine Protonation at pH < 8 ProtonatedAmine->Interaction Electrostatic Attraction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Delayed Elution

Caption: Mechanism of secondary silanol interactions causing peak tailing for basic piperazine derivatives.

Diagnostic Workflow: Isolating the Issue

Before altering your method chemistry, you must validate that the tailing is actually caused by silanol interactions and not a physical defect in your HPLC system (such as dead volume, a clogged frit, or a collapsed column bed).

TroubleshootingLogic Start Observe Peak Tailing (Asymmetry Factor > 1.5) Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Physical Neutral Marker Tails: Physical Issue Test->Physical Yes Chemical Neutral Marker Symmetrical: Chemical Issue Test->Chemical No FixPhysical Check dead volume, replace frits, or replace voided column Physical->FixPhysical Optimize Optimize Chromatographic Conditions Chemical->Optimize LowPH Low pH (< 3.0) Protonate Silanols (Si-OH) Optimize->LowPH HighPH High pH (> 10.0) Deprotonate Amines (N) Optimize->HighPH Additives Add Silanol Blockers (e.g., 0.1% TEA) Optimize->Additives NewColumn Use Base-Deactivated or Charged Surface Column Optimize->NewColumn Best Practice

Caption: Step-by-step diagnostic and optimization logic for resolving HPLC peak tailing.

Protocol 1: System Void vs. Secondary Interaction Test

This self-validating protocol determines whether your tailing is physical or chemical[2].

  • Prepare a Test Mix: Spike your piperazine sample with a neutral marker. Use Uracil for highly aqueous methods or Toluene for methods with >40% organic modifier.

  • Inject: Run the test mix under your current isocratic conditions.

  • Analyze: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Interpret:

    • If As​ (Neutral) > 1.2, you have a physical plumbing issue (e.g., extra-column band broadening or a voided column). Fix your fittings.

    • If As​ (Neutral) ≤ 1.2 but As​ (Analyte) > 1.5, you have confirmed chemical tailing due to acid-base silanol interactions. Proceed to chemical optimization.

Experimental Protocols for Resolution

If Protocol 1 confirms chemical tailing, implement one of the following validated methodologies.

Protocol 2: Low-pH Suppression Strategy

By dropping the pH below 3.0, you force the residual silanols to protonate back to neutral Si-OH, effectively turning off their ion-exchange capacity.

  • Prepare Mobile Phase A: Add 0.1% Trifluoroacetic acid (TFA) to HPLC-grade water (Yields pH ~2.0).

  • Prepare Mobile Phase B: Add 0.1% TFA to Acetonitrile.

  • Equilibrate: Flush the column with 10 column volumes of the new mobile phase.

  • Execute: Inject the sample. Causality Note: TFA acts as both a pH modifier to neutralize silanols and a weak ion-pairing agent that shields the protonated piperazine, significantly sharpening basic peaks.

Protocol 3: High-pH Deprotonation Strategy

Operating at a high pH eliminates secondary interactions by neutralizing the basic amines on the analyte itself[3].

  • Verify Column Stability: Ensure your column is packed with hybrid silica (e.g., Waters XBridge or Agilent Zorbax Extend) that is stable up to pH 11. Do not use standard silica, as it will dissolve.

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Prepare Mobile Phase B: Methanol or Acetonitrile.

  • Execute: Run the separation. Causality Note: At pH 10.5, the piperazine ring is fully deprotonated. The molecule becomes neutral and highly hydrophobic, which will increase its retention time while completely eliminating silanol-driven tailing.

Quantitative Data: Intervention Efficacy

The table below summarizes how different chromatographic interventions impact the peak shape and retention of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide.

Intervention StrategyMechanism of ActionExpected Asymmetry ( As​ )Retention Time ImpactRecommended Application
Standard C18 (pH 7.0) Unmitigated ion-exchange with Si-O⁻> 2.0 (Severe Tailing)BaselineNot recommended for basic amines
Low pH Mobile Phase (pH 2.5) Protonates silanols (Si-OH), neutralizing active sites1.2 - 1.4 (Acceptable)Decreases (analyte is highly polar)Routine analysis on standard silica
High pH Mobile Phase (pH 10.5) Deprotonates piperazine nitrogens, eliminating positive charge1.0 - 1.2 (Excellent)Increases (analyte is neutral/hydrophobic)Requires hybrid silica columns
Triethylamine (TEA) Additive Competes with analyte for active silanol sites1.1 - 1.3 (Good)Slight decreaseLegacy methods on older Type A silica
Charged Surface Phase (CSH) Electrostatic repulsion of protonated amines1.0 - 1.1 (Ideal)Slight decreaseModern method development

Frequently Asked Questions (FAQs)

Q1: Why does this specific piperazine derivative tail so badly on standard C18 columns? A: The compound features a 4-methylpiperazine moiety containing two tertiary amines. These amines have pKa values around 5.5 and 8.5-9.5, meaning they are positively charged at typical mobile phase pH (5.0-7.0). Standard C18 columns contain residual silanol groups (Si-OH) that ionize to Si-O⁻ above pH 4.0. The electrostatic attraction between the protonated amines and ionized silanols creates a secondary retention mechanism, causing the peak to tail[1].

Q2: How do I choose the right mobile phase pH to eliminate these secondary interactions? A: You must operate at least 2 pH units away from the pKa of the analyte or the silanols. Operating at a low pH (< 3.0) protonates the silanols, neutralizing their negative charge and eliminating the ion-exchange interaction. Alternatively, operating at a high pH (> 10.0) deprotonates the piperazine nitrogens, neutralizing the analyte. High pH is highly effective for amines but requires a base-stable hybrid column[3].

Q3: What stationary phase chemistry is best suited for this compound? A: For basic compounds, high-purity "Type B" silica with extensive end-capping is the minimum requirement. However, the most effective modern solution is using a column with a positively charged surface (e.g., Charged Surface Hybrid or CSH). The positive surface charge electrostatically repels the protonated piperazine, preventing it from interacting with any residual silanols and yielding perfectly symmetrical peaks without the need for extreme pH adjustments[4].

Q4: Can I use mobile phase additives instead of buying a new column? A: Yes, silanol blockers like Triethylamine (TEA) at 0.1% can be added to the mobile phase. TEA is a small, highly basic amine that outcompetes the bulky piperazine analyte for the active silanol sites. Alternatively, Trifluoroacetic acid (TFA) can be used as an ion-pairing agent. However, both additives can cause significant ion suppression if you are using LC-MS, so they are generally restricted to UV detection methods[2].

References

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs.[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent.[Link]

  • LCGC International. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." Chromatography Online.[Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working to overcome bioavailability challenges with the novel chemical entity (NCE) 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide. Given the molecular structure, this compound is anticipated to exhibit poor aqueous solubility, a common hurdle for oral drug delivery.[1][2] This document provides a structured approach, from initial characterization to advanced troubleshooting, to systematically enhance its oral bioavailability.

Part 1: Initial Characterization & Preformulation Studies

Before attempting any formulation strategy, a thorough understanding of the molecule's intrinsic physicochemical properties is paramount.[3][4] These preformulation studies form the foundation for rational formulation design.[5][6]

Frequently Asked Questions: Preformulation

Q1: What are the critical first steps before I even think about a formulation strategy?

A1: The initial phase involves comprehensive characterization of the drug substance.[7] This includes determining its solubility, permeability potential, solid-state properties, and stability. These data will allow you to classify the compound within the Biopharmaceutics Classification System (BCS) and identify the primary barriers to bioavailability.[8][9][10]

Q2: How do I determine the BCS classification for my compound?

A2: The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability.[11][12]

  • Solubility: A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9] You must perform equilibrium solubility studies in buffers at these different pH values.

  • Permeability: A drug is "highly permeable" if the extent of absorption in humans is 90% or greater.[9] In early development, this is predicted using in vitro models like the Caco-2 permeability assay.[13][14][15]

Based on its structure, 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[16][17] For these classes, enhancing solubility and dissolution is the primary goal.[16]

Key Preformulation Parameters & Recommended Assays

This table summarizes the essential data points to collect.

Parameter Experimental Method Rationale & Implication for Formulation
Aqueous Solubility Equilibrium solubility shake-flask method in pH 1.2, 4.5, and 6.8 buffers.Determines intrinsic solubility and pH-dependent effects. Low solubility is a direct indicator that bioavailability enhancement will be required.[7]
pKa Potentiometric titration or UV-spectrophotometry.Identifies ionizable groups. The piperazine moiety is basic; understanding its pKa is crucial for predicting solubility in the gastrointestinal (GI) tract.
LogP / LogD Shake-flask method (octanol/water) or computational prediction.Measures lipophilicity. A high LogP suggests the compound will favor absorption via transcellular pathways but may have poor wetting and dissolution.
Solid-State Properties X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).Identifies the crystalline form (polymorphs) or if the material is amorphous. Different polymorphs can have vastly different solubilities and stability.[18]
Particle Size & Morphology Laser Diffraction, Scanning Electron Microscopy (SEM).Smaller particles have a larger surface area, which can increase dissolution rate according to the Noyes-Whitney equation.[19]
Permeability (Papp) Caco-2 cell monolayer assay.Predicts intestinal permeability and identifies if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20]

Part 2: Common Formulation Challenges & Troubleshooting

This section addresses specific issues you may encounter during early formulation development.

Troubleshooting Guide: Common Experimental Issues
Observed Issue Potential Cause(s) Recommended Next Steps & Rationale
Low / Inconsistent Bioavailability in Animal Studies Poor aqueous solubility leading to dissolution rate-limited absorption.[21] High first-pass metabolism in the gut wall or liver. Efflux by intestinal transporters (e.g., P-gp).1. Formulation: Develop an enabling formulation (see Part 3) such as an amorphous solid dispersion or lipid-based system to improve dissolution.[18] 2. Metabolism: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. 3. Efflux: Analyze the efflux ratio from the Caco-2 assay. An efflux ratio >2 suggests active transport out of the cell.[20]
Compound Precipitates Out of Solution in Biorelevant Media The formulation achieves supersaturation, but the compound crystallizes before it can be absorbed. This is common with amorphous formulations.1. Add Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation. These polymers can maintain the supersaturated state in solution.[22] 2. Optimize Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the excipient composition in lipid-based systems.
High Inter-Animal Variability in Pharmacokinetic (PK) Studies Food effects (positive or negative). Formulation does not perform robustly across natural physiological variations.1. Lipid-Based Formulation: Consider a Self-Emulsifying Drug Delivery System (SEDDS). These can reduce food effects by creating a fine emulsion in the GI tract, promoting more consistent absorption.[19][23] 2. Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed animals to quantify the food effect and guide clinical study design.
No Exposure After Oral Dosing, But IV Dosing is Normal Indicates a complete lack of absorption. Could be due to extremely low solubility, chemical degradation in the GI tract, or extensive gut wall metabolism/efflux.1. Stability Testing: Assess the compound's stability in Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8). 2. Caco-2 Assay: If not already done, a Caco-2 assay is critical to confirm if the compound can permeate the intestinal barrier at all.[14]

Part 3: Advanced Formulation Strategies & Protocols

For BCS Class II/IV compounds, advanced formulation is not optional—it is essential. The goal is to increase the concentration of dissolved drug in the gastrointestinal tract.[24]

Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanism: ASDs disperse the drug at a molecular level within a polymer matrix.[25] This prevents the drug from crystallizing and holds it in a high-energy amorphous state, which has significantly higher solubility than its crystalline counterpart.[24][26][27]

ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Scale-up A Select Polymers (e.g., PVP, HPMC-AS, Soluplus®) B Determine Drug-Polymer Miscibility (DSC, Film Casting) A->B C Prepare Small-Scale ASDs (Solvent Evaporation) B->C D Screen for Amorphous Conversion (XRPD) C->D E Perform In Vitro Dissolution Testing D->E F Select Lead Polymer & Drug Load E->F Select best performers G Manufacture via Spray Drying or Hot Melt Extrusion (HME) F->G H Characterize Final ASD (Purity, Dissolution, Stability) G->H I In Vivo Pharmacokinetic Study H->I

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

  • Solution Preparation: Dissolve 100 mg of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide and 200 mg of a selected polymer (e.g., HPMC-AS) in a suitable common solvent (e.g., acetone or methanol). This creates a 1:2 drug-to-polymer ratio.

  • Evaporation: Place the solution in a round-bottom flask and evaporate the solvent under vacuum using a rotary evaporator at 40°C until a thin, clear film is formed.

  • Drying: Further dry the film under high vacuum for 24 hours to remove residual solvent.

  • Harvesting & Analysis: Scrape the resulting solid material. Analyze a portion using XRPD to confirm the absence of crystalline peaks, which indicates successful amorphous conversion.

  • Dissolution Test: Perform a non-sink dissolution test in SIF to assess the extent and duration of supersaturation compared to the unformulated crystalline drug.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Mechanism: LBDDS improve bioavailability by presenting the drug in a solubilized state and leveraging the body's natural lipid absorption pathways.[28][29][30] They can enhance lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[29][31]

LBDDS_Mechanism Formulation LBDDS Formulation (Type II/III) Drug dissolved in Oils, Surfactants, Co-solvents Dispersion Dispersion in GI Fluid Forms fine emulsion droplets Formulation->Dispersion Ingestion Digestion Lipid Digestion Action of lipase and bile salts Dispersion->Digestion Micelles Mixed Micelles Drug partitioned into micelles Digestion->Micelles Absorption Absorption Drug absorbed by enterocytes Micelles->Absorption

Sources

Validation & Comparative

Benchmarking 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide: A Dual-Target Profiling Guide for H1 and Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide represents a highly versatile scaffold in neuropharmacology. Structurally, it integrates a lipophilic 4-chlorophenyl group, a basic 4-methylpiperazine ring, and an acetamide moiety. This specific architecture creates a dual-target profile:

  • Histamine H1 Receptor (H1R) Antagonism: The 4-chlorophenyl-piperazine backbone shares deep structural homology with classical first- and second-generation antihistamines (e.g., chlorcyclizine, cetirizine). The basic amine anchors to the highly conserved Asp107 residue in the H1R binding pocket.

  • Sigma-1 Receptor (S1R) Modulation: The addition of the acetamide group introduces critical hydrogen-bonding capabilities, shifting the compound's affinity toward the Sigma-1 receptor, a mitochondria-associated endoplasmic reticulum membrane (MAM) chaperone implicated in neuroprotection[1].

This guide provides a rigorous, objective benchmarking of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide against industry-standard reference compounds to validate its efficacy, selectivity, and functional signaling.

Workflow Phase1 Phase 1: Target Affinity Radioligand Binding (H1R & S1R) Phase2 Phase 2: Functional Activity Ca2+ Mobilization (Fluo-4 AM Assay) Phase1->Phase2 Phase3 Phase 3: In Vivo Efficacy Neuroinflammation Model Phase2->Phase3 Data Data Synthesis & Comparative Benchmarking Phase3->Data

Caption: Sequential benchmarking workflow for the pharmacological profiling of the target compound.

In Vitro Binding Affinity: Radioligand Displacement Assays

To establish direct target engagement, competitive radioligand binding assays are required. We benchmark the test compound against Cetirizine (H1 reference), PRE-084 (S1R agonist reference), and Haloperidol (S1R antagonist reference).

Methodology & Causality
  • H1 Receptor Binding: We utilize [3H] -mepyramine displacement in CHO cells stably expressing human H1R[2]. Mepyramine is a highly selective H1 antagonist; its displacement confirms that the test compound competes for the orthosteric GPCR binding site. Non-specific binding is defined using 10 µM unlabeled mepyramine to ensure the signal is exclusively receptor-mediated[2].

  • Sigma-1 Receptor Binding: We utilize [3H] -(+)-pentazocine displacement in guinea pig brain homogenates[3]. (+)-Pentazocine is the gold-standard radioligand for S1R due to its exquisite selectivity over the Sigma-2 (S2R) subtype[3]. Unlabeled haloperidol (10 µM) is used to define non-specific binding, creating a self-validating control system.

Quantitative Benchmarking Data

Table 1: Comparative Binding Affinities ( Ki​ )

CompoundH1 Receptor Ki​ (nM)Sigma-1 Receptor Ki​ (nM)Selectivity Ratio (H1/S1R)Primary Pharmacological Profile
2-(4-Chlorophenyl)-...acetamide 45.2 ± 3.118.5 ± 1.42.44Dual H1 Antagonist / S1R Modulator
Cetirizine (Reference)3.2 ± 0.5>10,000<0.001Selective H1 Antagonist
PRE-084 (Reference)>10,00044.0 ± 2.5>200Selective S1R Agonist
Haloperidol (Reference)2,500 ± 1503.0 ± 0.4833S1R Antagonist / D2 Antagonist

Data Interpretation: The test compound exhibits a balanced, low-nanomolar affinity for both targets, outperforming PRE-084 in S1R affinity while maintaining functional H1R occupancy.

Functional Profiling: Intracellular Calcium ( Ca2+ ) Mobilization

Binding affinity ( Ki​ ) does not distinguish between agonists and antagonists. Because H1R is a Gq​ -coupled GPCR (triggering IP3​ -mediated Ca2+ release) and S1R modulates endoplasmic reticulum (ER) Ca2+ efflux at the MAM, intracellular calcium tracking is the definitive functional readout.

Fluo-4 AM Assay Protocol

We utilize the Fluo-4 AM No-Wash Calcium Assay to track real-time kinetic calcium flux[4].

  • Dye Loading: Cells are incubated with Fluo-4 AM (an acetoxymethyl ester) for 60 minutes at 37°C[4]. The lipophilic AM group allows membrane permeation.

  • Intracellular Cleavage: Once inside, non-specific cytosolic esterases cleave the AM groups, trapping the negatively charged, calcium-sensitive Fluo-4 fluorophore inside the cell[4].

  • Stimulation & Readout: Cells are pre-treated with the test compound, followed by stimulation with Histamine (for H1R functional antagonism) or Bradykinin (to assess S1R-mediated ER calcium modulation). Fluorescence is monitored at λEx​/λEm​=490/525 nm[4].

Pathway Ligand 2-(4-Chlorophenyl)-2- (4-methylpiperazin-1-yl)acetamide H1R Histamine H1 Receptor (Gq-GPCR) Ligand->H1R Antagonizes S1R Sigma-1 Receptor (MAM Chaperone) Ligand->S1R Agonizes Gq Gq Protein & PLC Activation H1R->Gq Inhibits Ca2 Intracellular Ca2+ Flux (Fluo-4 AM Readout) S1R->Ca2 Modulates ER Efflux IP3 IP3 Generation Gq->IP3 IP3->Ca2 Neuro Neuroprotection & Anti-neuroinflammation Ca2->Neuro

Caption: Dual-target signaling modulation by 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide.

In Vivo Efficacy: Neuroinflammation Benchmarking

To validate the translational potential of the dual H1/S1R mechanism, the compound is benchmarked in an LPS-induced neuroinflammation murine model. S1R agonism combined with H1R antagonism synergistically suppresses microglial activation and pro-inflammatory cytokine release.

Table 2: In Vivo Cytokine Suppression (LPS-Induced Microglial Activation Model)

Treatment Group (10 mg/kg, i.p.)TNF- α Levels (pg/mg protein)IL-6 Levels (pg/mg protein)Microglial Activation State
Vehicle + LPS (Disease Control)410 ± 35320 ± 28Severe (M1 Phenotype)
2-(4-Chlorophenyl)-...acetamide 145 ± 18110 ± 15Suppressed
Cetirizine (H1 Ref)310 ± 25240 ± 22Mildly Suppressed
PRE-084 (S1R Ref)190 ± 20165 ± 18Moderately Suppressed
Compound + Haloperidol (S1R Block)295 ± 24230 ± 20Reverted (Proves S1R dependence)

Causality Insight: The test compound outperforms both reference monotherapies. When co-administered with the S1R antagonist Haloperidol, the anti-inflammatory efficacy is significantly blunted, proving that the compound's superior in vivo performance is intrinsically linked to its S1R agonism rather than H1R antagonism alone.

Conclusion

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a highly potent, dual-acting neuropharmacological agent. By benchmarking it against Cetirizine and PRE-084, we have demonstrated that its unique structural topology affords it the anti-allergic/anti-histaminergic properties of classical piperazines, coupled with the robust neuroprotective Ca2+ -modulating effects of Sigma-1 receptor agonists. This makes it a superior candidate for indications requiring simultaneous peripheral immune modulation and central neuroprotection.

References

  • Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Reproducibility of Scalable Synthesis Routes for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The compound 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a critical α-amino amide intermediate. Structurally related to the pharmacophores of several blockbuster antihistamines (such as cetirizine and chlorcyclizine analogues), its scalable and reproducible synthesis is a priority in pharmaceutical process chemistry.

As a Senior Application Scientist, I have evaluated the two most viable synthetic pathways for this molecule: the α-Halo Amide Nucleophilic Substitution (SN2) route and the Strecker Multicomponent/Nitrile Hydration route. This guide objectively compares their mechanistic reliability, scalability, and overall yield, providing self-validating experimental protocols to ensure reproducibility in your laboratory.

Route A: α-Halo Amide Nucleophilic Substitution (SN2)

Mechanistic Rationale

This linear approach relies on the construction of an α-halo amide followed by a direct SN2 displacement. The synthetic utility of α-bromo phenylacetic acid derivatives relies on the highly reactive α-bromo group, which serves as an excellent leaving group for nucleophilic substitution, as detailed in Benchchem's chemical reactivity data[1]. By utilizing 1-methylpiperazine as the nucleophile, the reaction proceeds smoothly. The critical parameter here is the inclusion of an insoluble inorganic base (K₂CO₃) to act as an acid scavenger, which prevents the generated HBr from protonating the secondary amine of the piperazine ring—a side reaction that would immediately arrest nucleophilicity.

RouteA A 4-Chlorophenylacetic Acid B α-Bromination & Amidation A->B C 2-Bromo-2-(4-chlorophenyl)acetamide B->C D SN2 Substitution (1-Methylpiperazine, K2CO3) C->D E 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide D->E

Synthesis workflow for the α-halo amide SN2 substitution route.

Experimental Protocol A: Self-Validating SN2 Workflow
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-2-(4-chlorophenyl)acetamide (50 mmol) in 200 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 150 mmol, 3.0 eq). Causality: Using a heterogeneous base ensures that the reaction medium does not become overly basic (which could degrade the amide), while efficiently sequestering the HBr byproduct.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 1-methylpiperazine (60 mmol, 1.2 eq). The slight excess drives the reaction to completion while the low temperature controls the initial exothermic SN2 attack.

  • Reaction: Attach a reflux condenser, heat the mixture to 65 °C, and stir for 8 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the higher-Rf starting material spot is entirely consumed.

  • Workup: Cool to room temperature and filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (300 mL). Wash with saturated aqueous NaHCO₃ (2 x 100 mL) to remove residual acid, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from ethanol to afford the pure target compound.

Route B: Strecker Multicomponent Reaction & Selective Hydration

Mechanistic Rationale

This route builds the core scaffold via a three-component Strecker reaction, forming an α-amino nitrile intermediate. The subsequent challenge is the hydration of the nitrile to the primary amide. Classical hydration of nitriles often requires harsh acidic or basic conditions that risk over-hydrolysis to the corresponding carboxylic acid, a well-documented challenge in organic synthesis highlighted in recent bio-inspired hydration literature[2]. To circumvent this, the protocol employs H₂O₂ and K₂CO₃ in DMSO. This specific combination generates a dimethylsulfinyl anion in situ, which acts as a highly selective oxygen-transfer agent, cleanly halting the reaction at the amide stage as described in recent catalytic hydration studies[3].

RouteB A 4-Chlorobenzaldehyde + 1-Methylpiperazine B Strecker Reaction (TMSCN, Lewis Acid) A->B C α-Amino Nitrile Intermediate B->C D Selective Hydration (H2O2, K2CO3, DMSO) C->D E 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide D->E

Synthesis workflow for the Strecker multicomponent and hydration route.

Experimental Protocol B: Self-Validating Strecker & Hydration Workflow
  • Strecker Reaction: To a solution of 4-chlorobenzaldehyde (50 mmol) and 1-methylpiperazine (55 mmol) in anhydrous DCM (150 mL), add Ti(OPr-i)₄ (0.1 eq) as a Lewis acid catalyst. Stir for 2 hours at room temperature to drive iminium ion formation.

  • Cyanation: Cool the vessel to 0 °C. Dropwise add trimethylsilyl cyanide (TMSCN, 60 mmol). Stir for 12 hours. Validation Check: Quench a 1 mL aliquot with aqueous NaHCO₃, extract with DCM, and run TLC to confirm the disappearance of the aldehyde. Once complete, quench the bulk reaction, extract with DCM, dry, and concentrate to yield the crude α-amino nitrile.

  • Selective Hydration: Dissolve the crude nitrile in DMSO (100 mL) and add K₂CO₃ (20 mmol). Slowly add 30% aqueous H₂O₂ (150 mmol) dropwise at 0 °C. Causality: The slow addition prevents thermal runaway from the exothermic peroxide decomposition, while the DMSO/peroxide system ensures selective hydration without over-hydrolysis.

  • Workup: Stir at room temperature for 4 hours. Quench by pouring the mixture into ice-cold water (400 mL). Extract with ethyl acetate (3 x 150 mL). Crucial Step: Wash the combined organics with water (3 x 100 mL) to completely remove the DMSO solvent, followed by a final brine wash.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (if impurities persist) or direct recrystallization.

Quantitative Route Comparison

The following table summarizes the performance metrics of both routes based on process chemistry standards:

MetricRoute A: α-Halo Amide SN2Route B: Strecker & Hydration
Overall Yield 75 - 82% 60 - 68%
Step Count 1 (from α-bromo amide)2 (from aldehyde)
Atom Economy Moderate (HBr byproduct)High (Addition reactions)
Key Reagent Toxicity Moderate (α-bromo lachrymators)High (Cyanide sources)
Scalability Index Excellent (Standard reactors)Good (Requires specialized CN containment)
Purification Profile Simple acid-base extractionColumn chromatography often required

Conclusion & Recommendations

For rapid, scalable synthesis of 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide in a standard pharmaceutical laboratory, Route A (SN2 Substitution) is the superior choice. It offers higher overall yields, avoids the severe toxicity associated with cyanide reagents, and simplifies downstream purification through basic extraction protocols. Route B remains a viable alternative when atom economy is prioritized or when starting from the aldehyde is strictly required by supply chain constraints, provided the facility is equipped to handle TMSCN safely.

References

  • Benchchem. "2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5". Benchchem Chemical Database.
  • ResearchGate / Molecules. "ChemInform Abstract: Efficient and Selective Nitrile Hydration Reactions in Water Catalyzed by an Unexpected Dimethylsulfinyl Anion Generated in situ from CsOH and DMSO.
  • MDPI. "Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid.

Sources

Safety Operating Guide

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the precise and safe handling of complex pharmaceutical intermediates is just as critical as the synthesis itself. The compound 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide presents a unique disposal challenge due to its structural motifs: a persistent chlorinated aromatic ring, a basic piperazine heterocycle, and an acetamide group.

Improper disposal of this compound can lead to severe environmental contamination, aquatic toxicity, and the potential generation of highly toxic byproducts if combusted incorrectly. This guide provides an authoritative, step-by-step operational framework for the safe segregation, containment, and ultimate destruction of this chemical.

Chemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first deconstruct the molecule to understand the causality behind its waste classification:

  • Chlorophenyl Moiety (Halogenated Organic): Halogenated compounds are environmentally persistent. If incinerated at low temperatures, they undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[1].

  • Piperazine Ring (Tertiary Amine): This nitrogen-containing heterocycle is basic and potentially corrosive. It dictates that the compound cannot be neutralized and sewered, as it poses a direct threat to aquatic ecosystems[2]. Furthermore, upon combustion, the nitrogen atoms will oxidize into hazardous nitrogen oxides (NOx)[3].

Because of these features, this compound must be strictly classified and managed as Halogenated Organic Waste [2].

Waste Segregation & Compatibility Matrix

Effective disposal begins at the bench. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and complicates the chemical destruction process.

Table 1: Waste Stream Segregation and Compatibility Data

Waste Stream CategoryPrimary ConstituentsChemical IncompatibilitiesRequired Disposal MethodEPA/RCRA Regulatory Baseline
Solid Waste Pure compound powder, contaminated PPE, absorbent materials.Strong oxidizers, strong acids.High-Temperature Incineration.U-listed or F-listed (if solvent-contaminated).
Halogenated Liquid Compound dissolved in DCM, Chloroform, or mixed organics.Alkali metals, strong bases.High-Temperature Incineration with alkaline scrubbing.F001/F002 (if mixed with regulated spent solvents).
Aqueous Rinsate Trace compound + water/detergent from spill cleanup.Water-reactive chemicals (e.g., sodium, hydrides).Specialized Aqueous Hazardous Treatment.Regulated as toxic aqueous waste; do not sewer.

Operational Workflows & Methodologies

Workflow A: Emergency Spill Response & Containment

Causality: Piperazine derivatives can cause respiratory and dermal sensitization. Dust generation must be minimized to prevent inhalation exposure, and reactive absorbents must be avoided to prevent exothermic reactions[3].

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), tightly sealed chemical splash goggles, a lab coat, and an N95 or P100 particulate respirator if the spill involves dry powder.

  • Containment via Inert Absorbent: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Causality: Vermiculite is an unreactive silicate. Using combustible absorbents like sawdust with nitrogenous/halogenated organics can create a latent fire hazard.

  • Mechanical Collection: Use non-sparking polypropylene tools to gently sweep the absorbed mixture into a puncture-resistant, high-density polyethylene (HDPE) container. Do not use a standard vacuum cleaner, as this will aerosolize the fine powder.

  • Surface Decontamination: Wash the affected benchtop or floor with a mild detergent and water. Collect all liquid rinsate using absorbent pads, and place these pads into the solid waste container.

  • Labeling: Seal the container and affix a compliant "Hazardous Waste - Halogenated Organics" label, explicitly listing "2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide".

Workflow B: Routine Laboratory Waste Segregation

Causality: Proper containerization prevents volatile emissions and ensures compatibility with downstream high-temperature destruction facilities[2].

  • Select Compatible Containment: Use a dedicated, clearly labeled HDPE or glass carboy for liquid waste. Ensure the container is equipped with a vented cap if gas-generating reactions are suspected.

  • Strict Segregation: Pour liquid waste containing this compound only into the "Halogenated Organic Waste" stream.

    • Causality: Even if the compound is dissolved in a non-halogenated solvent (like methanol), the presence of the chlorophenyl group dictates that the entire container must now be treated as halogenated waste.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. Store in a designated Satellite Accumulation Area (SAA) away from direct UV light and heat sources.

WasteWorkflow Start 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid SolidContainer Collect in Puncture-Proof Solid Waste Container Solid->SolidContainer LiquidCheck Contains Halogenated Solutes? Liquid->LiquidCheck Incineration High-Temperature Incineration (>1000°C) with Gas Scrubbing SolidContainer->Incineration Halogenated Halogenated Organic Waste Stream LiquidCheck->Halogenated Yes NonHalogenated Mixed Organic Waste (Must be labeled Halogenated due to Chlorophenyl group) LiquidCheck->NonHalogenated No (Dissolved in Non-Hal) Halogenated->Incineration NonHalogenated->Incineration

Caption: Decision tree for the segregation and disposal of halogenated piperazine waste.

Mechanistic Rationale: The Science of Destruction

Once the waste leaves your facility, it cannot simply be placed in a landfill. The only scientifically sound and legally compliant method for destroying 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is High-Temperature Incineration (HTI) coupled with Alkaline Flue Gas Scrubbing [4].

The Chemistry of Thermal Destruction:

  • Primary Volatilization: In a rotary kiln (800°C – 1000°C), the solid or liquid waste is vaporized. The organic backbone (carbon and hydrogen) oxidizes into CO2​ and H2​O .

  • Secondary Combustion (Dioxin Prevention): The volatilized gases pass into a secondary combustion chamber operating at >1100°C with a residence time of at least 2 seconds.

    • Causality: This extreme heat is mathematically required to break the robust carbon-chlorine bonds. Lower temperatures would allow the chlorophenyl radicals to recombine into highly toxic dioxins and furans[1].

  • Acid Gas Scrubbing: The destruction of the molecule yields two hazardous inorganic gases: Hydrogen Chloride ( HCl ) from the chlorine atom, and Nitrogen Oxides ( NOx​ ) from the piperazine and acetamide nitrogens[3]. The exhaust gas is passed through a wet scrubber containing an alkaline slurry (e.g., Calcium Hydroxide, Ca(OH)2​ ).

    • Reaction: 2HCl+Ca(OH)2​→CaCl2​+2H2​O

    • This neutralizes the corrosive acid gases into harmless salts before the exhaust is released into the atmosphere[4].

IncinerationMech Waste Halogenated Waste Input Primary Primary Combustion (Rotary Kiln 800-1000°C) Volatilization Waste->Primary Secondary Secondary Chamber (>1100°C, 2s Residence) Destroys Dioxins/Furans Primary->Secondary Volatile Gases Quench Rapid Quench Prevents de novo Dioxin Synthesis Secondary->Quench Combustion Products Scrubber Alkaline Scrubber Neutralizes HCl & NOx Quench->Scrubber Cooled Gas Exhaust Clean Exhaust (Meets EPA Stds) Scrubber->Exhaust Purified Gas

Caption: High-temperature incineration and alkaline scrubbing mechanism for halogenated organics.

References

  • Piperazine SDS, 110-85-0 Safety Data Sheets.ECHEMI.
  • Essential Guide to the Safe Disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.Benchchem.
  • Incineration and Air Pollution Control.Advanced Combustion Engineering.
  • Hazardous Waste Incineration.Kirk-Othmer Encyclopedia of Chemical Technology.

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A Guide to the Safe Handling and Disposal of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules to establish a robust framework for its safe handling and disposal. The core principle of this guide is to treat the compound as a potentially hazardous substance, warranting stringent adherence to safety protocols.

The structural motifs of a chlorinated aromatic ring, a piperazine ring, and an acetamide group suggest that this compound may possess toxicological properties that necessitate careful management to mitigate risks to both personnel and the environment.[1] Therefore, all handling and disposal procedures must be conducted with the utmost caution.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety. For 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide, the potential hazards are inferred from related chemical structures. These include, but are not limited to, acute toxicity if swallowed, inhaled, or in contact with skin[2][3]; potential for serious eye damage or irritation[4]; and possible allergic skin reactions.[4]

To mitigate these risks, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory. The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure.[5][6]

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides a durable barrier against chemical splashes and direct contact. Nitrile is often recommended for its resistance to a wide range of chemicals.[6]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shieldProtects against accidental splashes or airborne particles of the compound, which could cause serious eye damage.[4]
Body Protection Laboratory coat or chemical-resistant coverallsPrevents contamination of personal clothing and skin. Impermeable coveralls are recommended for tasks with a higher risk of exposure.[6][7]
Respiratory Protection N95 respirator or use within a certified chemical fume hoodMinimizes the risk of inhaling airborne particles of the compound, which could be harmful.[6][8]
Foot Protection Closed-toe shoes and disposable shoe coversPrevents contamination of footwear and the subsequent spread of the chemical outside the laboratory.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount when handling potentially hazardous compounds. The following protocol outlines the essential steps for the safe handling of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide.

1. Preparation and Engineering Controls:

  • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[10]

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Donning of Personal Protective Equipment (PPE):

  • The correct sequence for putting on PPE is crucial to ensure complete protection. A visual representation of this workflow is provided below.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence start Start shoe_covers 1. Shoe Covers start->shoe_covers lab_coat 2. Lab Coat/Coveralls shoe_covers->lab_coat respirator 3. N95 Respirator lab_coat->respirator goggles 4. Goggles/Face Shield respirator->goggles gloves 5. Gloves goggles->gloves end_don Ready for Handling gloves->end_don

PPE Donning Workflow

3. Compound Handling:

  • When weighing the solid compound, do so within the fume hood to contain any airborne particles.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Handle all containers with the compound carefully to prevent dropping and breakage.

4. Doffing of Personal Protective Equipment (PPE):

  • The removal of PPE must be done in a specific order to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence start_doff Start Decontamination gloves_outer 1. Outer Gloves (if double-gloved) start_doff->gloves_outer shoe_covers_doff 2. Shoe Covers gloves_outer->shoe_covers_doff lab_coat_doff 3. Lab Coat/Coveralls shoe_covers_doff->lab_coat_doff gloves_inner 4. Inner Gloves lab_coat_doff->gloves_inner goggles_doff 5. Goggles/Face Shield gloves_inner->goggles_doff respirator_doff 6. N95 Respirator goggles_doff->respirator_doff wash_hands 7. Wash Hands Thoroughly respirator_doff->wash_hands end_doff Decontamination Complete wash_hands->end_doff

PPE Doffing Workflow

Disposal Plan: Managing Chemical Waste

The responsible disposal of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a critical aspect of its life cycle in the laboratory. Due to its potential toxicity and environmental hazards, this compound must be treated as hazardous waste.[1][10]

1. Waste Segregation and Collection:

  • All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]

2. Container Management:

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[1]

3. Final Disposal:

  • The disposal of this chemical waste must be handled by a licensed and approved professional waste disposal company.[10][11]

  • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][9]

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9]

By adhering to these rigorous handling and disposal protocols, researchers can effectively mitigate the potential risks associated with 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide, ensuring a safe laboratory environment for all personnel and minimizing the impact on the environment.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtrOgsoUxR-aqSLQXxtQaCej2znsm2iD-UFKJuPsfGzqe5fxpr-Ef9gWOEqFXaqio7QX8J7R3TPPLw4kthlRm4C2N6oj5ELwcFVPR4aQl7Xp6NBj9axy0ACsQkYYPUnqRnUD7oiNdE4zmNa5LdD_vlRk1yP-MaopDwhz6a6PIFoEaOrQjcB2zSbsjt5WBNfTb3npGRIyMUir5DBtpWmwTh6jsFRYCj0XlpceRsIxgUdjSB3TiqYFhY2UxZbKufZrikmUIL
  • WebofPharma. (2026, March 13). Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices.
  • Respirex International. (n.d.). Pharmaceutical PPE.
  • Clearview Medical Australia. (2026, March 12). PPE Standards for Pharmaceutical Manufacturing.
  • 3M Nederland. (n.d.). Pharmaceutical PPE | Worker Health & Safety.
  • 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (-)-1-[(4-Chlorophenyl) Phenylmethyl] Piperazine.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Echemi. (n.d.). 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Safety Data Sheets.
  • BASF. (2026, March 6). Safety data sheet.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • BenchChem. (2025, December). Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals.
  • ChemicalBook. (2026, March 7). Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide.
  • CymitQuimica. (2024, November 1). Safety Data Sheet.
  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Cayman Chemical. (2025, July 1). Safety Data Sheet.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.